Product packaging for Iodide ion I-124(Cat. No.:CAS No. 169959-50-6)

Iodide ion I-124

Cat. No.: B12693925
CAS No.: 169959-50-6
M. Wt: 123.90621 g/mol
InChI Key: XMBWDFGMSWQBCA-OIOBTWANSA-M
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Description

Significance of Long-Lived Positron Emitters in Molecular Imaging Research

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the in-vivo study of biochemical and physiological processes at the molecular level. mdpi.com The most commonly used radionuclides for PET, such as Carbon-11 (¹¹C) and Fluorine-18 (B77423) (¹⁸F), have short half-lives of approximately 20.4 minutes and 109.8 minutes, respectively. mdpi.com While these are suitable for many applications, their rapid decay can limit the time available for radiosynthesis and for tracking slower biological processes. mdpi.com

Long-lived positron emitters, such as Iodine-124 (¹²⁴I), offer a significant advantage for studying slow metabolic processes. researchgate.net The 4.2-day half-life of ¹²⁴I is particularly well-suited for labeling large molecules like monoclonal antibodies (mAbs), which have relatively long circulation half-lives and tumor localization times. nih.govmdpi.com This extended time frame allows for sufficient accumulation of the radiolabeled molecule in the target tissue, such as a tumor, enabling clearer imaging at later time points (greater than 24 hours). nih.gov The ability to perform longitudinal PET imaging studies over several days is a key advantage of using radionuclides like ¹²⁴I. mdpi.com Other prominent long-lived positron emitters used in research include Copper-64 (t₁/₂ = 12.7 h), Zirconium-89 (B1202518) (t₁/₂ = 3.27 days), and Yttrium-86 (t₁/₂ = 14.7 h). mdpi.commdpi.com

The use of these longer-lived isotopes has created a paradigm-shifting imaging modality known as ImmunoPET, which combines the superior target specificity of monoclonal antibodies with the high sensitivity and resolution of PET imaging. mdpi.com This allows for the non-invasive visualization and quantification of target-specific molecules in vivo, providing valuable insights into disease pathology and response to therapy. mdpi.com

Historical Development and Evolving Role of I-124 in Radiopharmaceutical Science

The use of radioiodine in medicine has a long history, with the first radioiodine, Iodine-128, being produced by Enrico Fermi in 1934. news-medical.net By the early 1940s, Iodine-130 and Iodine-131 (B157037) were being used for the treatment of thyrotoxicosis and thyroid cancer. news-medical.net For a considerable time, Iodine-124 was primarily regarded as an impurity in the production of Iodine-123, another radioisotope of iodine used for diagnostic imaging. mdpi.comosti.gov

However, the unique characteristics of ¹²⁴I, including its convenient 4.2-day half-life and its decay via positron emission (approximately 23%), eventually led to its recognition as a valuable radionuclide for PET imaging. mdpi.comresearchgate.netnih.gov The development of more advanced PET technology, including new detectors and signal processing electronics, has further opened up prospects for its application. researchgate.netiaea.org

Initially, the limited availability of ¹²⁴I was an impediment to its wider clinical use. researchgate.netiaea.org However, research into production methods has made it possible to produce sufficient quantities of ¹²⁴I using small biomedical cyclotrons. nih.gov The most common production route is the ¹²⁴Te(p,n)¹²⁴I reaction, which can produce ¹²⁴I with high radionuclidic purity. mdpi.comiaea.org While this method has relatively low yields, it is widely used in research and clinical environments. mdpi.com Other reactions, such as ¹²⁵Te(p,2n)¹²⁴I, can produce larger amounts but are less common. iaea.org The increasing demand for ¹²⁴I for research purposes continues to drive improvements in its production. news-medical.net

Conceptual Framework for I-124 Radiotracer Development and Application

The development of ¹²⁴I-labeled radiotracers is based on well-established radioiodination chemistry. nih.gov These methods primarily involve nucleophilic and electrophilic substitution reactions to attach the ¹²⁴I to a target molecule. nih.gov The choice of labeling strategy depends on the nature of the molecule being labeled.

Direct Labeling: This method involves the direct incorporation of ¹²⁴I into a molecule. It often utilizes oxidizing agents or enzyme catalysis. mdpi.com The Iodogen method is a commonly used direct labeling technique in both research and clinical settings. mdpi.com

Indirect Labeling: This approach uses prosthetic groups, which are small molecules that are first radiolabeled with ¹²⁴I and then conjugated to the larger target molecule. mdpi.com

The primary application of ¹²⁴I radiotracers is in immunoPET, where they are used to label monoclonal antibodies that target specific antigens on cancer cells. mdpi.comnih.gov This allows for the highly specific imaging of tumors and their metastases. nih.gov Several ¹²⁴I-labeled antibodies have shown promise in clinical trials for various cancers, including breast cancer, colorectal cancer, and neuroblastoma. nih.gov

Beyond immunoPET, ¹²⁴I has been used to label other molecules for various research applications. For instance, meta-[¹²⁴I]Iodobenzylguanidine ([¹²⁴I]MIBG) is used for imaging norepinephrine (B1679862) transporter function and has potential for the diagnosis of neuroblastoma and pheochromocytoma. mdpi.comresearchgate.net Sodium [¹²⁴I]-iodide is also being explored for diagnosis and dosimetry in thyroid disease. researchgate.net

While ¹²⁴I offers significant advantages, there are also challenges associated with its use. Its complex decay scheme, which includes high-energy gamma rays in addition to positrons, can negatively affect image resolution and the signal-to-noise ratio. nih.govmdpi.com The high energy of the emitted positrons also contributes to a lower spatial resolution compared to ¹⁸F. researchgate.netnih.gov However, advancements in image reconstruction algorithms and scanner technology are helping to mitigate these issues. nih.gov

Data Tables

Physical Properties of Iodine-124

Property Value Source
Half-life 4.176 days researchgate.net
Decay Mode Electron Capture (EC) (~77%), Positron Emission (β+) (~23%) researchgate.net
Maximum Positron Energy 2.138 MeV mdpi.com
Mean Positron Energy 0.819 MeV (819 keV) nih.gov
Primary Gamma-ray Energy 602.7 keV cdc.gov

| Molecular Weight | 123.90621 g/mol | nih.gov |

Common Production Reactions for Iodine-124

Reaction Target Material Particle Notes Source
¹²⁴Te(p,n)¹²⁴I Enriched ¹²⁴TeO₂ Proton (p) Most common method for small cyclotrons; high purity, lower yield. mdpi.comresearchgate.net
¹²⁴Te(d,2n)¹²⁴I Enriched ¹²⁴TeO₂ Deuteron (B1233211) (d) Higher yield than (p,n) reaction. researchgate.net
¹²⁵Te(p,2n)¹²⁴I Enriched ¹²⁵Te Proton (p) Can produce larger amounts of ¹²⁴I. iaea.org

| ¹²¹Sb(α,n)¹²⁴I | Antimony (Sb) | Alpha (α) | Alternative method. | mdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula I- B12693925 Iodide ion I-124 CAS No. 169959-50-6

Properties

CAS No.

169959-50-6

Molecular Formula

I-

Molecular Weight

123.90621 g/mol

IUPAC Name

iodine-124(1-)

InChI

InChI=1S/HI/h1H/p-1/i1-3

InChI Key

XMBWDFGMSWQBCA-OIOBTWANSA-M

Isomeric SMILES

[124I-]

Canonical SMILES

[I-]

Origin of Product

United States

Nuclear Production Methodologies and Target Engineering for Iodide Ion I 124

Cyclotron-Based Production Routes for I-124 Radionuclide

Cyclotrons are the primary instruments for producing ¹²⁴I. They accelerate charged particles, such as protons, to high energies. When these energetic particles strike a target material containing stable isotopes of tellurium, nuclear reactions occur, transforming the target nuclei into ¹²⁴I. Several proton-induced reactions are utilized, each with distinct characteristics regarding production yield and the profile of resulting radionuclidic impurities.

Proton-Induced Nuclear Reactions

Proton bombardment of tellurium isotopes is a common and effective method for ¹²⁴I production. The two principal reactions are the ¹²⁴Te(p,n)¹²⁴I and the ¹²⁵Te(p,2n)¹²⁴I pathways. The selection between these routes often depends on the available cyclotron energy, desired product purity, and the required production scale.

The ¹²⁴Te(p,n)¹²⁴I reaction is a widely favored route for producing ¹²⁴I, particularly with low-energy cyclotrons. nih.govedpsciences.org This reaction involves striking a target enriched in tellurium-124 (¹²⁴Te) with protons, causing the emission of a neutron and the transformation of the ¹²⁴Te nucleus into ¹²⁴I. To minimize the production of long-lived contaminants, the tellurium target must be highly enriched in ¹²⁴Te. google.com

The excitation function for the ¹²⁴Te(p,n)¹²⁴I reaction describes the probability of the reaction occurring as a function of the incident proton energy. Precise measurements of the excitation function are crucial for optimizing the production yield. Studies have shown that the cross-section for this reaction peaks at specific proton energies, and operating within this optimal energy range is key to maximizing ¹²⁴I output. iaea.orgulisboa.pt

The yield of ¹²⁴I is directly related to the integrated cross-section over the energy range of the protons as they traverse the target material. Research indicates that the yield can be significant, with values around 21 MBq/µAh being achievable under optimized conditions. researchgate.net For instance, bombarding a ¹²⁴TeO₂ target with 14.1 MeV protons has been shown to produce substantial quantities of ¹²⁴I. nih.gov The theoretical yield calculated from excitation function data serves as a benchmark for practical production runs. nih.gov

¹²⁴Te(p,n)¹²⁴I Reaction Yields

Proton Energy Range (MeV) Target Material Reported Yield (MBq/µAh) Reference
14 → 7 99.9% ¹²⁴TeO₂ ~21 researchgate.net
14.1 ¹²⁴TeO₂ 21.1 (time-averaged) nih.gov
12 → 8 Enriched ¹²⁴Te 16 edpsciences.org
< 14 ¹²⁴TeO₂ 6 - 20 researchgate.netnih.gov

A significant advantage of the ¹²⁴Te(p,n)¹²⁴I reaction is the high radionuclidic purity of the resulting ¹²⁴I product. researchgate.net However, the presence of other tellurium isotopes in the target material can lead to the formation of undesirable iodine isotopes through competing reactions. The most common impurities are iodine-123 (¹²³I) and iodine-125 (B85253) (¹²⁵I). nih.gov

The formation of ¹²⁵I from any ¹²⁵Te present in the target is a particular concern due to its long half-life (59.4 days), which can reduce the purity of the ¹²⁴I product over time. nih.govnih.gov The ¹²³I impurity, with its shorter half-life of 13.2 hours, is less problematic as it decays relatively quickly. nih.gov Highly enriched ¹²⁴Te targets are therefore essential to minimize these impurities. google.com Using a 99.8% enriched ¹²⁴TeO₂ target, the levels of ¹²⁵I and ¹²⁶I can be kept below 0.1%. researchgate.net

Careful selection of the proton energy range is critical for maximizing ¹²⁴I production while minimizing the formation of impurities. nih.gov Competing reactions that produce radionuclidic impurities often have different energy thresholds and peak cross-sections compared to the desired ¹²⁴Te(p,n)¹²⁴I reaction. nih.gov

For instance, the ¹²⁴Te(p,2n)¹²³I reaction, which produces ¹²³I, becomes more significant at higher proton energies. nih.gov Therefore, using a lower energy range can reduce the amount of ¹²³I produced, although this may also lead to a lower ¹²⁴I yield. nih.gov An optimal energy window, such as 14 → 10 MeV or 14 → 9 MeV, is often chosen to strike a balance between yield and purity. researchgate.netrsc.org

Optimal Energy Ranges for High-Purity ¹²⁴I Production via ¹²⁴Te(p,n)¹²⁴I

Proton Energy Range (MeV) Key Advantage Reference
14 → 10 High purity, with ¹²⁵I and ¹²⁶I levels <0.1% researchgate.net
14 → 9 Maximizes ¹²⁴I production while minimizing ¹²⁵I impurity (<0.1%) rsc.org
12 → 8 Produces very pure ¹²⁴I with extremely low ¹²⁵I content edpsciences.org
< 16 Ideal for small cyclotrons, superior to the ¹²⁴Te(d,2n) reaction due to lower impurity levels edpsciences.org

An alternative route for ¹²⁴I production is the ¹²⁵Te(p,2n)¹²⁴I reaction. nih.gov This pathway involves bombarding a target enriched in tellurium-125 (B80016) (¹²⁵Te) with protons, resulting in the emission of two neutrons to form ¹²⁴I.

This reaction is characterized by a significantly higher ¹²⁴I production yield compared to the ¹²⁴Te(p,n)¹²⁴I reaction, approximately four to five times greater. ulisboa.ptresearchgate.net However, it also leads to a higher level of the long-lived ¹²⁵I impurity, around 0.9%. researchgate.net The optimal energy range for this reaction is Ep = 21 → 15 MeV, which is generally too high for small medical cyclotrons and requires a medium-sized machine. ulisboa.ptresearchgate.net Below 15 MeV, the yield of ¹²⁴I from this reaction decreases, while the production of ¹²⁵I from the competing ¹²⁵Te(p,n)¹²⁵I reaction increases. mdpi.com

¹²⁶Te(p,3n)¹²⁴I Reaction Pathway

The ¹²⁶Te(p,3n)¹²⁴I reaction is a viable, albeit complex, method for the production of Iodine-124 (¹²⁴I). This pathway involves bombarding a target enriched in Tellurium-126 (¹²⁶Te) with protons, which results in the ejection of three neutrons and the formation of ¹²⁴I. nih.gov

One of the primary advantages of this reaction is the potential for significantly higher yields of ¹²⁴I compared to other proton-induced reactions like ¹²⁴Te(p,n)¹²⁴I. mdpi.comsemanticscholar.org Research indicates that the ¹²⁶Te(p,3n)¹²⁴I pathway can produce 5 to 9 times more ¹²⁴I. mdpi.comsemanticscholar.org However, this increased yield comes with significant drawbacks. Higher proton energies are required to initiate the (p,3n) reaction, which can be a limitation for facilities with low-energy cyclotrons. mdpi.comedpsciences.orgresearchgate.net

A major challenge associated with this production route is the co-production of long-lived radioiodine contaminants. nih.govmdpi.comsemanticscholar.org Specifically, competing reactions such as ¹²⁶Te(p,2n)¹²⁵I and ¹²⁶Te(p,n)¹²⁶I can occur, leading to the formation of Iodine-125 (¹²⁵I) and Iodine-126 (¹²⁶I) impurities. semanticscholar.org To mitigate the formation of these impurities, the thickness of the target material is carefully controlled to manage the exit energy of the proton beam. semanticscholar.org The presence of these contaminants can reduce the specific activity and radionuclidic purity of the final ¹²⁴I product. nih.govedpsciences.orgresearchgate.net The choice of this pathway, therefore, requires a careful balance between the desired yield and the acceptable level of impurities. edpsciences.orgresearchgate.net

ReactionTarget MaterialProton Energy Range (MeV)Thick Target Yield of ¹²⁴I (MBq/µA·h)Key Impurities
¹²⁶Te(p,3n)¹²⁴IEnriched ¹²⁶Te38 → 28222¹²⁵I, ¹²⁶I, ¹²³I

Table 1: Production characteristics of the ¹²⁶Te(p,3n)¹²⁴I reaction. rsc.org

Deuteron-Induced Nuclear Reactions

Deuteron-induced reactions on tellurium isotopes represent some of the earliest methods explored for ¹²⁴I production.

¹²⁴Te(d,2n)¹²⁴I Reaction Pathway and Yield Characteristics

The ¹²⁴Te(d,2n)¹²⁴I reaction was one of the first and most commonly employed methods for producing ¹²⁴I. nih.govmdpi.comnih.govnih.gov This process involves irradiating a target of enriched Tellurium-124 (¹²⁴Te) with deuterons, leading to the emission of two neutrons and the formation of ¹²⁴I. akjournals.com

The yield of ¹²⁴I from this reaction has been a subject of some discrepancy in the literature, with earlier reports suggesting lower yields. akjournals.comnih.gov However, more recent measurements have established higher and more consistent yield data. nih.gov For instance, a yield of 17.5 MBq/µA·h has been reported in the deuteron (B1233211) energy range of 14 to 10 MeV. nih.gov Another study found a production yield of 0.55 mCi/µAh using 15 MeV deuterons on a 95% isotopically enriched ¹²⁴Te target. akjournals.com

A significant concern with this pathway is the co-production of the long-lived radioisotope ¹²⁵I (half-life of 59.4 days) through the competing ¹²⁴Te(d,n)¹²⁵I reaction. mdpi.comnih.gov The presence of ¹²⁵I as an impurity reduces the radionuclidic purity of the ¹²⁴I over time. mdpi.com In the optimal energy range of 14 → 10 MeV, the ¹²⁵I impurity is approximately 1.7%. nih.gov Due to the higher levels of impurities compared to the ¹²⁴Te(p,n) reaction, the ¹²⁴Te(d,2n) pathway is now considered less suitable by some researchers. nih.gov

ReactionTarget MaterialDeuteron Energy Range (MeV)Thick Target Yield of ¹²⁴I (MBq/µA·h)Key Impurity
¹²⁴Te(d,2n)¹²⁴IEnriched ¹²⁴Te14 → 1017.5¹²⁵I (1.7%)

Table 2: Yield and impurity characteristics of the ¹²⁴Te(d,2n)¹²⁴I reaction. rsc.orgnih.gov

¹²³Te(d,n)¹²⁴I Reaction Pathway

The ¹²³Te(d,n)¹²⁴I reaction is another deuteron-induced pathway that has been investigated for ¹²⁴I production. mdpi.com This method involves bombarding a highly enriched Tellurium-123 (¹²³Te) target with deuterons.

While technically feasible, this reaction pathway is generally not favored for clinical production due to low yields. mdpi.comsemanticscholar.org The cross-section for this reaction peaks at a relatively low value, just over 100 millibarns (mb), in the 8-12 MeV energy range. dergipark.org.tr This low cross-section, combined with the high cost of the enriched ¹²³Te target material, makes it a less economically viable option compared to other production routes. dergipark.org.tr Consequently, it is not considered an ideal method for large-scale or routine clinical production of ¹²⁴I. mdpi.comsemanticscholar.org

Alternative Nuclear Reaction Pathways

In the search for optimal production methods for ¹²⁴I, several alternative reaction pathways using different target materials and projectiles have been explored.

Antimony-Based Reactions (e.g., natSb(α,xn)¹²⁴I, ¹²¹Sb(α,n)¹²⁴I, natSb(³He,xn)¹²⁴I)

Antimony (Sb) has been investigated as an alternative target material for ¹²⁴I production, primarily through reactions induced by alpha particles (α) and Helium-3 (³He) ions. nih.govmdpi.com

Helium-3-Induced Reactions: The natSb(³He,xn)¹²⁴I reaction has also been studied. mdpi.comedpsciences.org However, this pathway suffers from a very low calculated yield of 0.95 MBq/µAh in the energy range of 35 → 13 MeV. edpsciences.org Furthermore, it produces an intolerably high level of ¹²³I impurity, making it unsuitable for the production of high-purity ¹²⁴I. edpsciences.org

ReactionTarget MaterialProjectile Energy Range (MeV)Thick Target Yield of ¹²⁴I (MBq/µA·h)Key Impurities
natSb(α,xn)¹²⁴INatural Sb22 → 131.02Various Iodine Isotopes
¹²¹Sb(α,n)¹²⁴IEnriched ¹²¹Sb22 → 132.11¹²³I, ¹²⁵I, ¹²⁶I (<0.2%)
natSb(³He,xn)¹²⁴INatural Sb35 → 130.95¹²³I (high), ¹²⁵I, ¹²⁶I

Table 3: Summary of Antimony-Based Reactions for ¹²⁴I Production. rsc.orgnih.govresearchgate.net

Other Projectile-Target Combinations

Beyond the primary tellurium and antimony routes, other projectile-target combinations have been considered, though none have emerged as a mainstream production method. researchgate.net The choice of a particular production strategy is often dictated by the available particle accelerators and their energy capabilities at a given facility. mdpi.comnih.gov The continuous search for new pathways is driven by the goal of achieving higher yields and greater purity of ¹²⁴I. However, many of these alternative routes have not progressed beyond initial investigations due to challenges such as low cross-sections, limited availability of enriched target materials, or unfavorable impurity profiles. researchgate.net

Advanced Targetry for I-124 Production

The design and engineering of the target system are paramount for the efficient and reliable production of I-124. This involves careful selection of target materials, management of the intense heat generated during irradiation, and optimization of the target's physical configuration.

Target Material Selection

Enriched Tellurium Dioxide (TeO₂): This is the most prevalent target material for I-124 production due to its superior thermal characteristics compared to elemental tellurium. nih.govmdpi.com TeO₂ has a high melting point of 733°C, which helps to prevent the loss of the target material and the volatile I-124 product during the high-temperature conditions of irradiation. mdpi.com To further enhance its properties, TeO₂ is often mixed with a small percentage (typically 5-7% by mass) of aluminum oxide (Al₂O₃). nih.govresearchgate.net This addition serves multiple purposes: it improves the adhesion of the tellurium dioxide to the target plate, creates a glassy solid matrix that can eliminate the need for a cover foil, and increases the uniformity of the target layer. nih.govresearchgate.net

Elemental Tellurium: While elemental tellurium can be used, it possesses less favorable thermal and physical properties for use in the harsh environment of a cyclotron target. google.com It has a lower melting point (449.5°C) and can be prone to "blowing up" upon heating. mdpi.com However, methods such as electrodeposition of elemental tellurium onto a target plate have been explored. scispace.com

Other Tellurium Compounds: Researchers have investigated other binary tellurium compounds to improve thermal performance. Aluminum telluride (Al₂Te₃) has been identified as a promising alternative due to its high melting point (895°C), high tellurium mass fraction, and its ability to form a glassy melt. researchgate.netgoogle.comresearchgate.net Copper telluride (Cu₂Te) has also been considered. google.com

Thermal Management and Heat Dissipation during Irradiation

The interaction of the proton beam with the target material generates a significant amount of heat, which can be in the order of several hundred watts. nih.gov Inadequate heat dissipation can lead to the melting of the expensive enriched target material and the loss of the volatile I-124 product. nih.gov Therefore, effective thermal management is a critical aspect of target design.

A primary strategy for heat removal is the use of a cooled target backing plate. nih.gov This is commonly achieved through water cooling on the back of the support plate. nih.govresearchgate.net Additionally, helium cooling is often applied to the front surface of the target material to further aid in heat dissipation. nih.gov The use of 4π water cooling has been explored, but it has been associated with appreciable losses of I-124 into the cooling water. nih.govresearchgate.net

The thermal conductivity of the target material itself and the backing plate are crucial factors. iaea.org Finite element analysis and other computer simulations are often used to model the heat transport during irradiation to optimize cooling efficiency. nih.govresearchgate.net

Target Configuration and Design Optimization

The physical design of the target assembly plays a vital role in maximizing I-124 production and ensuring operational stability. Solid targets are exclusively used for I-124 production. nih.govscispace.com

Target Plate: The target material is typically deposited onto a support plate, often referred to as a target disk or backing plate. nih.govscispace.com The selection of the backing plate material is a compromise between several factors, including thermal conductivity, chemical resistance to the target material and processing chemicals, good adhesion of the target material, and the desire for low and short-lived induced radioactivity. nih.govresearchgate.net Materials commonly used for target plates include platinum, tantalum, and copper. scispace.commdpi.com Platinum is often favored due to its high melting point and chemical inertness, which facilitates the recovery and reuse of the expensive enriched tellurium. mdpi.com

Target Deposition: Several methods are used to prepare the target. For tellurium dioxide, it is often melted into a cavity on the target plate. scispace.com The addition of aluminum oxide helps to form a stable, glassy layer that adheres well to the plate. nih.gov Elemental tellurium can be electrodeposited onto the target plate. scispace.com

Target Geometry: The orientation and thickness of the target are optimized to manage power density and maximize the yield of I-124 while minimizing impurities. mdpi.com An oblique target arrangement can be used to increase the surface area over which the beam's heat is deposited, thus reducing the power density. rsc.org The target thickness is carefully chosen to ensure the incident beam's energy is deposited optimally within the target, reducing the production of unwanted radioiodine impurities. mdpi.com

Isotopic Enrichment Requirements and Impact on Impurity Levels

The isotopic purity of the starting tellurium material is a critical factor that directly affects the radionuclidic purity of the final I-124 product. Natural tellurium is composed of eight stable isotopes. nih.gov The production of I-124 primarily utilizes the ¹²⁴Te(p,n)¹²⁴I or ¹²⁴Te(d,2n)¹²⁴I nuclear reactions. scispace.comgoogle.com

To minimize the formation of undesirable long-lived iodine radioisotopes, such as I-125 and I-126, the target material must be highly enriched in ¹²⁴Te. google.com The presence of other tellurium isotopes, particularly ¹²⁵Te and ¹²⁶Te, in the target will lead to the co-production of these contaminants through (p,n) or similar reactions. google.com For instance, the ¹²⁵Te(p,n)¹²⁵I reaction produces I-125, which has a half-life of 59.4 days. nih.gov

Therefore, the use of tellurium enriched to >99% in ¹²⁴Te is common practice. mdpi.comcortecnet.com Even with high enrichment, competing nuclear reactions on ¹²⁴Te itself can produce impurities. For example, the ¹²⁴Te(p,2n)¹²³I reaction can produce I-123. nih.gov However, due to the shorter half-life of I-123 (13.2 hours), its presence becomes less significant after a period of decay. nih.gov The choice of irradiation energy is strategically selected to maximize the production of I-124 while minimizing these competing reactions. nih.gov

Isotopic Composition of Tellurium
IsotopeNatural Abundance (%)Typical Enrichment for I-124 Production (%)
¹²⁰Te0.09&lt;0.01
¹²²Te2.55&lt;0.01
¹²³Te0.89&lt;0.05
¹²⁴Te4.74&gt;99.0
¹²⁵Te7.07&lt;0.6
¹²⁶Te18.84&lt;0.01
¹²⁸Te31.740.03
¹³⁰Te34.080.02

Post-Irradiation Processing and I-124 Recovery

After the irradiation process, the I-124 produced within the target must be separated and purified. The method of choice for this separation is crucial for obtaining a high-purity product and for the efficient recovery of the expensive enriched target material for reuse.

Dry Distillation Techniques for I-124 Separation

Dry distillation, also known as thermochromatography, is the most commonly used method for separating I-124 from irradiated tellurium dioxide targets. scispace.comnih.gov This technique is favored over wet chemical methods because it is relatively straightforward and allows for the direct recycling of the target material without extensive reprocessing. nih.govrsc.org

The process involves heating the irradiated TeO₂ target in a quartz furnace. nih.govresearchgate.net As the temperature is increased to around 750°C, the iodine, being more volatile than the tellurium dioxide, sublimes from the target matrix. nih.govscispace.com A carrier gas, such as helium or oxygen, is passed over the heated target to transport the vaporized radioiodine away. scispace.com The use of oxygen can help to maintain the tellurium in its oxide form, reducing the potential for elemental tellurium to distill. scispace.com

The iodine vapor is then carried through a tube and trapped in a collection vessel, which typically contains a basic solution, such as sodium hydroxide (B78521) (NaOH), to capture the iodine as iodide (I⁻). nih.gov The distillation efficiency can be very high, with recovery yields of the radioiodine often exceeding 80-90%. researchgate.netnii.ac.jp The entire process is typically performed in a hot cell with remote handling to ensure radiation safety. researchgate.net

Typical Parameters for Dry Distillation of I-124
ParameterTypical Range/ValueReference
Distillation Temperature670 - 820 °C mdpi.com
Distillation Time5 - 20 minutes mdpi.com
Carrier GasAir, Argon, Helium, Oxygen mdpi.com
Carrier Gas Flow Rate5 - 80 mL/min mdpi.com
Trapping SolutionSodium Hydroxide (NaOH) nih.gov

Wet Chemical Methods for Iodide Isolation

While dry distillation is a more commonly employed technique for separating Iodine-124 from irradiated tellurium targets, wet chemical methods present an alternative approach. nih.gov These methods are generally considered less preferable because they can lead to the dilution of the final product. rsc.org

A typical wet chemical process involves multiple steps. Initially, the irradiated tellurium target, often in powder form, is dissolved. osti.govscispace.com This dissolution is carried out using an oxidizing alkali solution. rsc.org Following dissolution, the iodide within the solution is oxidized to its elemental iodine form (I₂). This elemental iodine is then separated from the solution via distillation. osti.govscispace.com A subsequent reduction stage, facilitated by the addition of aluminum powder, can also be part of the process. rsc.org

Another described wet chemistry technique involves the dissolution of the target material followed by separation using liquid-liquid extraction. For instance, after dissolving a target in acid, the radioiodine can be extracted into an organic solvent and then back-extracted into a basic solution like Sodium Hydroxide (NaOH) to yield the final product. mdpi.com Furthermore, phase transfer reagents can be utilized in liquid or solid-phase extraction methods to concentrate radioiodide isotopes from aqueous solutions. nih.gov

However, wet chemistry techniques are often considered more arduous for post-processing compared to dry methods. google.com

Automation and Scalability in I-124 Production Facilities

The demand for Iodine-124 has driven the development of automated and scalable production systems to ensure a reliable and large-scale supply suitable for Good Manufacturing Practices (GMP). mdpi.com Several automated systems have been developed that integrate the irradiation and separation processes, minimizing manual intervention and radiation exposure to personnel. researchgate.net

These systems often couple a cyclotron for irradiation with a dedicated processing unit for separation. For example, a fully automated system using vertical-beam irradiation of a Tellurium Dioxide (TeO₂) target followed by dry distillation has been shown to be effective for routine, large-scale production. researchgate.netnih.govosti.gov In one such system, the irradiated target is automatically transferred via a tube system to a specialized extraction unit, such as the Comecer ALCEO® Halogen 2.0, for subsequent processing. nih.gov

Other commercially available automated modules include the TERIMO module, designed for the separation of iodine radionuclides from tellurium oxide targets, and the HighMOR® system, which uses thermo-distillation controlled by a user-friendly software interface. nih.goviba-radiopharmasolutions.com These automated facilities are capable of handling high beam currents and repeated procedures, making the production of I-124 more efficient and consistent. researchgate.netnih.govosti.gov

Table 1: Examples of Automated Systems in I-124 Production

System/ModuleTechnique(s)Key FeatureSource(s)
Vertical Beam SystemVertical-beam irradiation, Dry distillationFully automated, suitable for large-scale production. researchgate.net, nih.gov, osti.gov
Comecer ALCEO® Halogen 2.0Automated transfer, ExtractionFully automatic transfer from cyclotron to extraction unit. nih.gov
TERIMO ModuleSeparationAutomatic separation of iodine from TeO₂ targets. nih.gov
HighMOR® SystemThermo distillationFully automated process with software control. iba-radiopharmasolutions.com

Target Material Recovery and Recycling Strategies

The high cost of isotopically enriched tellurium, particularly 124Te, makes the recovery and recycling of the target material a critical economic and logistical component of I-124 production. nih.govmdpi.com An efficient production process aims for minimal loss of this expensive material, ideally below 1% per irradiation and separation cycle. osti.gov The dry distillation method for iodine separation is often favored as it can allow for the direct reuse of the target without extensive reprocessing. nih.gov

When reprocessing is necessary, specific chemical strategies are employed depending on the form of the tellurium target. rsc.org

Metallic Tellurium Targets : These can be dissolved in a mixture of hydrogen peroxide and hydrochloric acid. The tellurium is then recovered from the resulting solution through reduction. Using hydrogen bromide as the reducing agent recovers tellurium in the form of tellurite, while a mixture of hydrazine (B178648) and sodium sulfite (B76179) will recover it as metallic tellurium. rsc.org

Tellurium Oxide Targets : A more complex, multi-stage process is used for these targets. This typically involves vacuum distillation, followed by dissolution in acid, and finally chemical precipitation to recover the tellurium. rsc.org

Table 2: Research Findings on Target Recovery Methods

Target MaterialRecovery MethodReagents UsedRecovered FormReported YieldSource(s)
Metallic TelluriumDissolution & ReductionHydrogen Peroxide, Hydrochloric Acid, Hydrogen BromideTellurite60-90% rsc.org
Metallic TelluriumDissolution & ReductionHydrogen Peroxide, Hydrochloric Acid, Hydrazine, Sodium SulfiteMetallic Tellurium60-90% rsc.org
Tellurium OxideVacuum Distillation, Acid Dissolution, Chemical PrecipitationVariousMetallic Tellurium60-90% rsc.org

Radiochemistry and Labeling Strategies with Iodide Ion I 124

Fundamental Principles of Radioiodination for I-124

The fundamental principle of radioiodination with I-124 revolves around the conversion of the typically available sodium iodide ([¹²⁴I]NaI) into a reactive electrophilic iodine species (I⁺). nih.govnih.gov This electrophilic form of iodine can then readily participate in substitution reactions, primarily with activated aromatic rings, such as the tyrosine residues found in proteins. nih.govresearchgate.net The chemistry employed for I-124 is analogous to that of non-radioactive iodine, but it is adapted for the small-scale concentrations and the consideration of the radionuclide's half-life. nih.govresearchgate.net

Radioiodination reactions can be broadly categorized into electrophilic and nucleophilic substitutions. nih.gov However, due to the ease of oxidizing iodide to its electrophilic state, electrophilic substitution is the most prevalent method for labeling with radioiodine. nih.gov This process typically involves an oxidizing agent that facilitates the formation of the reactive iodine species, which then attacks an electron-rich position on a target molecule. nih.gov For proteins and peptides, the primary sites for direct electrophilic iodination are the phenol (B47542) group of tyrosine residues and, to a lesser extent under more basic conditions (pH > 8.5), the imidazole (B134444) ring of histidine residues. researchgate.net

Direct Labeling Methodologies

Direct labeling involves the direct incorporation of I-124 onto the target molecule. This is often the preferred method for its simplicity and efficiency, especially when the target molecule contains suitable functional groups and is not sensitive to the reaction conditions. nih.govspandidos-publications.com

The most common approach for direct radioiodination involves the use of an oxidizing agent to convert the iodide ion (I⁻) from [¹²⁴I]NaI into a reactive electrophilic species. akjournals.comacs.org A variety of oxidizing agents have been employed for this purpose, each with its own advantages and disadvantages concerning reaction conditions, efficiency, and potential for damaging the target molecule. nih.gov

Commonly used oxidizing agents include:

Chloramine-T (CAT) : A widely used N-chloroamide that is effective for radioiodinating proteins and small molecules. nih.govakjournals.com It is most effective at a pH of approximately 7. nih.gov

Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) : A mild and water-insoluble oxidizing agent. nih.govakjournals.com It is often coated onto the surface of the reaction vessel, which minimizes direct contact with the target molecule, thereby reducing potential oxidative damage. nih.gov This makes it particularly suitable for sensitive proteins and peptides. nih.gov

Iodobeads® : These are beads of polystyrene-immobilized N-chlorobenzenesulfonamide, offering a gentle and easily separable alternative to free chloramine-T. nih.gov

N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) : These N-halosuccinimides are also effective oxidizing agents for generating electrophilic iodine. researchgate.netsemanticscholar.org

Peracetic acid : This can be a highly effective oxidizing agent, particularly for sensitive substrates where other agents might lead to by-products. nih.gov

Inorganic Oxidants : Metal ions such as Tl³⁺ and Ce⁴⁺, as well as iodate (B108269), can also be used to facilitate the oxidation of iodide. semanticscholar.org

The choice of oxidizing agent depends on the nature of the molecule to be labeled, with milder agents like Iodogen® being preferred for delicate biomolecules. nih.gov

Oxidizing AgentKey CharacteristicsTypical Substrates
Chloramine-T (CAT)Effective, widely used, optimal at pH ~7. nih.govProteins, small molecules. akjournals.com
Iodogen®Mild, water-insoluble, reduces oxidative damage. nih.govSensitive proteins and peptides. nih.gov
Iodobeads®Immobilized, gentle, easy to separate. nih.govProteins. nih.gov
N-Halosuccinimides (NCS, NBS)Effective for generating electrophilic iodine. researchgate.netsemanticscholar.orgAromatic compounds. semanticscholar.org
Peracetic AcidEffective for sensitive substrates, can yield high purity. nih.govSensitive aromatic compounds. nih.gov

Enzyme-catalyzed methods offer a highly specific and gentle alternative for radioiodination, minimizing the risk of oxidative damage to sensitive biomolecules. nih.govnih.gov The most commonly used enzyme is Lactoperoxidase , which, in the presence of a small amount of hydrogen peroxide, catalyzes the oxidation of iodide to form a reactive iodine species. nih.govresearchgate.net

This method is particularly advantageous for labeling proteins and antibodies as the reaction occurs under mild physiological conditions, thus preserving the biological integrity and function of the molecule. nih.govnih.gov The enzyme facilitates the iodination of tyrosine residues. researchgate.net The catalatic activity of lactoperoxidase is dependent on the presence of iodide and can be inhibited by the presence of an iodine acceptor like tyrosine. researchgate.net

Indirect Labeling Methodologies Using Prosthetic Groups

When a target molecule lacks a suitable site for direct iodination (like an activated aromatic ring) or is sensitive to the conditions of direct labeling, an indirect method using a prosthetic group is employed. nih.govakjournals.comnih.gov A prosthetic group is a bifunctional molecule that contains a moiety that can be readily radioiodinated and a second functional group that can be covalently attached to the target molecule. mdpi.comsemanticscholar.org

This strategy, often referred to as the "Bolton-Hunter method," typically involves two approaches:

The prosthetic group is first radioiodinated with I-124 and then conjugated to the target molecule. This protects the target from the oxidizing conditions of the iodination reaction. mdpi.comnih.gov

The prosthetic group is first attached to the target molecule, followed by radioiodination. nih.gov

The amine groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues in proteins are common targets for conjugation with prosthetic groups. nih.govsemanticscholar.org A variety of prosthetic groups have been developed to improve the stability of the resulting radiolabeled conjugate and reduce in vivo deiodination. researchgate.net

Prosthetic GroupFull NameTarget Functional Group on BiomoleculeReference
[¹²⁴I]SIBN-succinimidyl-3-[¹²⁴I]iodobenzoateAmino groups (e.g., Lysine) mdpi.comresearchgate.net
[¹²⁴I]PIBN-succinimidyl-4-[¹²⁴I]iodobenzoateAmino groups (e.g., Lysine) researchgate.net
[¹²⁴I]SIPCN-succinimidyl-5-[¹²⁴I]iodo-3-pyridinecarboxylateAmino groups (e.g., Lysine) researchgate.net
[¹²⁴I]IPM1-(3-[¹²⁴I]iodophenyl)maleimideSulfhydryl groups (e.g., Cysteine) researchgate.net

Radiolabeling of Diverse Molecular Architectures with I-124

The versatility of radioiodination chemistry allows for the labeling of a wide spectrum of molecules, from small organic compounds to large biological macromolecules. mdpi.comnih.gov

I-124 has been successfully used to label a variety of small molecules for PET imaging, targeting diverse biological processes. mdpi.comresearchgate.net These small molecule radiotracers are crucial for studying phenomena such as adrenergic activity, cell proliferation, and enzyme activity. researchgate.netmdpi.com

One prominent example is meta-[¹²⁴I]iodobenzylguanidine ([¹²⁴I]MIBG) , which is used for imaging neuroendocrine tumors by targeting the norepinephrine (B1679862) transporter. nih.govnih.gov The synthesis of [¹²⁴I]MIBG is typically achieved through a nucleophilic isotopic exchange reaction at elevated temperatures, often facilitated by a copper(I) catalyst. mdpi.com

Other I-124 labeled small molecules have been developed to image hypoxia (e.g., [¹²⁴I]IAZA), cell proliferation (e.g., [¹²⁴I]IUdR), and protein kinase C ([¹²⁴I]hypericin). mdpi.com The development of these tracers expands the utility of I-124 PET imaging into various areas of oncologic and neurologic research. mdpi.com

Small Molecule RadiotracerTarget/ApplicationLabeling Method MentionedReference
[¹²⁴I]MIBGAdrenergic activity (Norepinephrine transporter)Nucleophilic exchange mdpi.commdpi.comnih.gov
[¹²⁴I]IAZAHypoxia- mdpi.com
[¹²⁴I]IAZGHypoxia- mdpi.com
[¹²⁴I]IUdRCell proliferation- mdpi.com
[¹²⁴I]dRFIBCell proliferationNucleophilic exchange semanticscholar.org
[¹²⁴I]HypericinProtein-kinase C- mdpi.com

Peptide and Protein Radiolabeling

The labeling of peptides and proteins with Iodine-124 is a cornerstone of molecular imaging research, leveraging the radionuclide's suitable half-life for tracking biological processes that occur over hours to days. nih.gov The primary strategies for radioiodination can be broadly categorized into direct and indirect methods.

Direct Labeling: This approach involves the direct electrophilic substitution of I-124 onto activated aromatic rings within the peptide or protein structure, most commonly the phenol group of tyrosine residues and, to a lesser extent, the imidazole ring of histidine. nih.govturkupetcentre.netresearchgate.net The process requires an oxidizing agent to convert the iodide ion (I⁻) into an electrophilic iodine species (e.g., I⁺). Commonly used oxidizing agents include:

Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): This mild oxidizing agent is often coated onto the surface of the reaction vial. The reaction is initiated by adding the protein and [¹²⁴I]NaI solution, offering a simple and effective method with minimal oxidative damage to the protein. nih.govspringernature.com

Chloramine-T (N-chloro-p-toluenesulfonamide): A strong oxidizing agent that facilitates rapid iodination. researchgate.net

N-Bromosuccinimide (NBS): Another oxidizing agent used in direct labeling protocols. researchgate.net

Iodine Monochloride (ICl): This technique was developed to overcome some limitations of using molecular iodine, such as lower radiochemical yields. mdpi.com More recent methods use inorganic oxidizing agents like hypochlorous acid to generate iodine monochloride in situ for radioiodination, achieving high yields and radiochemical purity (>99%). mdpi.com

Direct labeling is a widely used technique, as summarized in the table below, which provides examples of directly labeled proteins and peptides with I-124.

Protein/PeptideLabeling MethodRadiochemical Yield (RCY)Radiochemical Purity (RCP)Target/ApplicationReference(s)
Annexin VChloramine-T4-6%>99%Apoptotic cells nih.gov
Various ProteinsIodogen® or Size Exclusion Chromatography30-95% (by ¹²⁴I)>99%Pharmacokinetic studies acs.org
VG76e AntibodyDirect (Iodogen®)Not specifiedNot specifiedVEGF Pathway nih.gov
Recombinant ProteinsIodogen® or Desalting60-100% (by protein)>99%Enzyme Replacement Therapy Candidates acs.org

Indirect Labeling: When a peptide or protein lacks a suitable residue for direct iodination or when direct labeling adversely affects its biological function, indirect methods using prosthetic groups (bifunctional chelators) are employed. nih.govmdpi.com These prosthetic groups are first radioiodinated and then conjugated to the biomolecule. A prominent example is the Bolton-Hunter reagent (N-succinimidyl 3-(4-hydroxyphenyl) propionate, SHPP). nih.govspringernature.com The reagent is first labeled with I-124 to form [¹²⁴I]I-SHPP, which is then reacted with free amino groups, such as the ε-amino group of lysine residues on the protein. nih.gov This method offers the advantage of creating a more stable bond compared to direct iodination at tyrosine residues, which can be susceptible to in vivo deiodination. nih.govturkupetcentre.net

Other prosthetic groups developed for radioiodination include succinimidyl-3-[¹²⁴I]iodobenzoate (3-[¹²⁴I]SIB) and succinimidyl-4-[¹²⁴I]iodobenzoate (4-[¹²⁴I]SIB). nih.gov

Monoclonal Antibody (mAb) Labeling for ImmunoPET Research

The combination of the high specificity of monoclonal antibodies (mAbs) with the quantitative nature of Positron Emission Tomography (PET) has led to the development of immunoPET, a powerful imaging modality. mdpi.comnih.gov Iodine-124 is a highly suitable radionuclide for immunoPET due to its physical half-life of 4.18 days, which aligns well with the slow pharmacokinetics and tumor localization times of large biomolecules like mAbs. turkupetcentre.netmdpi.comresearchgate.net

Similar to peptides and proteins, mAbs can be labeled with I-124 via both direct and indirect methods. mdpi.comnih.gov

Direct Labeling of mAbs: This typically involves the electrophilic iodination of tyrosine residues on the antibody. The "Iodogen-coated mAb method" is a common technique that provides good quality conjugates, even under the challenging radiation conditions associated with I-124. researchgate.net This method has been used to label various mAbs, achieving high radiochemical yields and purities while preserving the antibody's integrity and immunoreactivity. researchgate.net

Indirect Labeling of mAbs: Prosthetic groups, such as the Bolton-Hunter reagent ([¹²⁴I]I-SHPP), are used to label lysine residues on the antibody. nih.gov This can offer greater stability against deiodination. nih.gov

The following table details several I-124 labeled monoclonal antibodies developed for immunoPET research.

Monoclonal Antibody (mAb)Labeling MethodRadiochemical Yield (RCY)Radiochemical Purity (RCP)Target/AntigenReference(s)
cMAb U36Iodogen-coated mAb>70%>95%Squamous cell carcinoma nih.govresearchgate.net
huA33Not specified40%>98%Colon cancer nih.gov
3F8 mAbNot specified>90%Not specifiedHuman glioma nih.gov
Anti-CEA mini- and diabodiesChloramine-T33-88%Not specifiedCarcinoembryonic Antigen (CEA) nih.gov
MX35 or MH99Not specified>87%Not specifiedOvarian cancer nih.gov
cMAb U36 / 425 / E48Iodogen-coated mAb>70%>95%Head and Neck Cancer researchgate.net

Nanoparticle Radiolabeling for Advanced Imaging Probes

The versatility of nanoparticles (NPs) makes them promising platforms for developing advanced diagnostic probes. nih.gov Radiolabeling NPs with I-124 allows for their non-invasive, whole-body tracking using PET. kcl.ac.uk The choice of labeling strategy depends on the nanoparticle's material and the desired application. nih.govresearchgate.net

Direct Labeling of Nanoparticles:

Remote Loading: This technique has been shown to be highly efficient for labeling liposomal nanoparticles. nih.govencyclopedia.pub A compound that can passively cross the liposome (B1194612) membrane, such as amino diatrizoic acid (ADA), is first labeled with I-124. nih.govencyclopedia.pub This radiolabeled compound is then encapsulated within the liposome, achieving high loading efficiencies. thno.org

Chloramine-T Method: This method has been successfully used to radiolabel gold nanoparticles (AuNPs). nih.govencyclopedia.pub Iodine isotopes exhibit a high affinity for gold, resulting in a strong, direct bond. nih.gov The process involves adding the Chloramine-T reagent to a solution containing the AuNPs and the I-124 isotope. encyclopedia.pub This method was also used to label rhein-cysteine-gold nanocomposites with a radiochemical yield of 65% ± 8.2%. preprints.org

Indirect Labeling of Nanoparticles:

Bolton-Hunter Method: This is a common indirect technique used for nanoparticles with surface-free amino groups, such as silica (B1680970) NPs. nih.govencyclopedia.pub The Bolton-Hunter reagent is first radiolabeled with I-124 and then conjugated to the nanoparticles via a covalent linkage. nih.gov

The table below summarizes various approaches for labeling nanoparticles with I-124.

Nanoparticle TypeLabeling MethodKey Reagent(s)Labeling Efficiency/YieldReference(s)
Liposomal NPsDirect (Remote Loading)Amino diatrizoic acid (ADA)>99% (loading efficiency) nih.govencyclopedia.pubthno.org
Gold NPs (AuNPs)DirectChloramine-TNot specified nih.govencyclopedia.pub
Silica NPs (20-25 nm)IndirectBolton-Hunter reagentEfficient conjugation nih.govencyclopedia.pub
Rhein-Cys-gold nanocompositesDirectChloramine-T65% ± 8.2% (RCY) preprints.org

Radiochemical Purity Assessment and Stability of I-124 Labeled Compounds

Ensuring the radiochemical purity and stability of I-124 labeled compounds is critical for accurate and reliable PET imaging studies.

Radiochemical Purity Assessment: The radiochemical purity (RCP) of a preparation is the percentage of the total radioactivity that is present in the desired chemical form. High RCP is essential to ensure that the observed signal originates from the targeted radiotracer and not from radioactive impurities. Several analytical techniques are used to determine RCP:

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a cornerstone for purity assessment, allowing for the separation and quantification of the labeled compound from free iodide and other radiolabeled impurities. acs.orgnih.gov It is frequently used for quality control of I-124 labeled small molecules, peptides, and antibodies. acs.orgnih.gov

Size Exclusion Chromatography (SEC): Particularly useful for macromolecules like proteins and antibodies, SEC separates molecules based on their size. It can effectively separate the labeled protein from smaller impurities like free [¹²⁴I]iodide. acs.org

Thin-Layer Chromatography (TLC): Radio-TLC is another common method for assessing RCP, especially for nanoparticles and small molecules. preprints.org

Research findings consistently show that high radiochemical purities, often exceeding 95% and sometimes greater than 99%, can be achieved for a wide range of I-124 labeled compounds. nih.govacs.orgresearchgate.netpreprints.org

Stability of I-124 Labeled Compounds: The stability of the radiolabel is crucial, as the dissociation of I-124 from the parent molecule (in vivo deiodination or dehalogenation) can lead to non-specific uptake in tissues like the thyroid and stomach, confounding image interpretation. turkupetcentre.net

In Vitro Stability: Stability is often first assessed in vitro by incubating the radiolabeled compound in relevant biological media (e.g., human serum) and analyzing its integrity over time. For instance, [¹²⁴I]ADA loaded liposomes demonstrated excellent stability, with 98% of the radiotracer remaining encapsulated after 168 hours. thno.org

In Vivo Stability: The stability of the C-I bond can be a concern, especially for directly iodinated tyrosine residues, which can be metabolized by deiodinase enzymes if the compound is internalized by cells. turkupetcentre.net Indirect labeling methods using prosthetic groups like the Bolton-Hunter reagent are often employed to create a more stable linkage. nih.gov

Radionuclidic Purity: The stability and purity of the I-124 preparation itself is a factor. I-124 is produced in a cyclotron, and competing nuclear reactions can produce other radioiodine isotopes, such as I-125 (t½ = 59.4 days). nih.gov The presence of long-lived impurities like I-125 can decrease the radiochemical purity of the I-124 preparation over time. nih.gov

Compound TypePurity Assessment MethodTypical Radiochemical PurityKey Stability ConcernsReference(s)
Proteins/PeptidesHPLC, SEC>99%In vivo deiodination of tyrosine residues turkupetcentre.netacs.org
Monoclonal AntibodiesHPLC, SEC>95%In vivo deiodination, presence of radionuclidic impurities (e.g., ¹²⁵I) nih.govturkupetcentre.netresearchgate.net
Liposomes ([¹²⁴I]ADA)Not specified>98% (encapsulation)Excellent in vitro stability (98% after 168h) thno.org
Small Molecules ([¹²⁴I]IPAG)HPLCHighNot specified nih.gov

Nuclear Decay Characteristics and Preclinical Dosimetry Principles of Iodide Ion I 124

Detailed Decay Scheme of I-124 Radionuclide

Iodine-124 decays to stable Tellurium-124 (¹²⁴Te) through two primary modes: positron emission (β+) and electron capture (EC). lnhb.frosti.gov The decay process populates a total of 28 excited energy levels of the ¹²⁴Te daughter nuclide. lnhb.frlnhb.fr This intricate decay pathway results in the emission of a wide range of particles and photons, which have significant implications for imaging and dosimetry.

Positron Emission Branching Ratio and Energy Spectra

The positron emission branching ratio for I-124 is approximately 22-23%. researchgate.nettsnmjournals.orgnih.gov This means that only a minority of I-124 decays produce positrons, which are necessary for PET imaging. nih.gov In contrast, standard PET radionuclides like Fluorine-18 (B77423) (F-18) have a much higher positron abundance of about 97%. tsnmjournals.org The lower branching ratio of I-124 necessitates longer imaging times or higher administered activities to achieve comparable image quality to F-18. researchgate.netnih.gov

The positrons emitted by I-124 are characterized by high energies. tsnmjournals.org The decay of I-124 features two main positron energy branches with maximum energies of 2.14 MeV and 1.53 MeV. researchgate.nethpschapters.org The mean positron energy is approximately 819 keV. tsnmjournals.org This high energy results in a longer positron range in tissue before annihilation, which can degrade spatial resolution in PET images by about 1 mm compared to F-18. nih.govsnmjournals.org

Table 1: Positron Emission Data for I-124

Property Value
Positron Branching Ratio ~22.5% nih.gov
Maximum Positron Energy (Emax) 2.14 MeV researchgate.net
Mean Positron Energy (Emean) 819 keV tsnmjournals.org
Primary Positron Emissions 1.532 MeV (11%), 2.135 MeV (11%) hpschapters.org

This table presents key data on the positron emissions from the decay of I-124.

Electron Capture Decay Pathways

The predominant decay mode for I-124 is electron capture, accounting for approximately 74.4% of all decays. osti.gov In this process, an inner atomic electron is captured by the nucleus, converting a proton into a neutron and emitting a neutrino. This capture leaves a vacancy in an electron shell, which is filled by an outer-shell electron. The energy difference is released as characteristic X-rays or Auger electrons. mdpi.com The decay via electron capture leads to various excited states of the daughter nuclide, Tellurium-124. lnhb.fr

Associated Gamma-Ray and X-ray Emissions

The decay of I-124 is accompanied by a multitude of gamma-ray emissions as the excited ¹²⁴Te nucleus transitions to its ground state. snmjournals.org There are numerous gamma rays with different energies, but the most significant is the 602.7 keV gamma photon, which has a high abundance of approximately 63%. nih.govstanford.edu Other notable gamma emissions occur at energies such as 1691 keV. hpschapters.orgstanford.edu

The electron capture process also results in the emission of characteristic X-rays, with a principal energy of about 27 keV. nih.govstanford.edu

Table 2: Major Gamma and X-ray Emissions of I-124

Emission Energy (keV) Abundance per Decay (%)
Gamma Ray 602.7 63 stanford.edu
Annihilation Photon 511 46 stanford.edu
Gamma Ray 1691 11 stanford.edu
X-ray ~27 48 stanford.edu

This table summarizes the most prominent gamma and X-ray emissions associated with I-124 decay.

Prompt Gamma Cascade Considerations

A significant challenge in I-124 PET imaging arises from prompt gamma cascades. nih.gov In about half of the positron emission events, a 602.7 keV gamma photon is emitted in cascade, meaning it is released almost simultaneously with the positron. nih.govnih.gov Modern PET scanners have energy windows (typically 425–650 keV) that can detect these 602.7 keV photons. nih.gov

This leads to the registration of "prompt" or "cascade" coincidences, where one of the 511 keV annihilation photons is detected in coincidence with a 602.7 keV prompt gamma photon. nih.govresearchgate.net PET systems cannot distinguish these events from true coincidences (involving two 511 keV photons), resulting in additional background noise and potential degradation of image quantification. nih.govresearchgate.net Correction algorithms are often required during image reconstruction to account for these prompt gamma coincidences. nih.govresearchgate.net

Preclinical Dosimetry Methodologies and Models

Accurate dosimetry is crucial in preclinical studies to relate the administered activity of a radiopharmaceutical to the absorbed radiation dose in tumors and normal tissues.

Application of the Medical Internal Radiation Dose (MIRD) Schema in Preclinical Studies

The Medical Internal Radiation Dose (MIRD) schema is a widely accepted formalism for calculating internal radiation absorbed doses. nih.govtracercro.com The fundamental MIRD equation calculates the absorbed dose by considering the cumulative activity in a source organ and a dose factor, known as the S-value, which represents the mean absorbed dose to a target organ per decay in a source organ. tsnmjournals.orgnih.gov

While the MIRD schema was initially developed for human dosimetry using standard anthropomorphic phantoms, its principles are applied to preclinical studies. tsnmjournals.orgfiu.edu However, direct application is challenging because the organ sizes, masses, and spatial relationships in small animals like mice are significantly different from humans. nih.gov Therefore, animal-specific S-values are required for accurate dosimetry in preclinical research. nih.govresearchgate.net

In preclinical I-124 studies, the MIRD formalism is used to estimate organ-level doses. This involves acquiring quantitative biodistribution data over time using imaging techniques like PET/CT. nih.gov From this data, time-activity curves are generated for various source organs. tsnmjournals.orgfiu.edu By integrating these curves, the total number of decays in each organ (residence time) is determined. nih.gov These residence times, combined with murine-specific S-values, allow for the calculation of absorbed doses to different organs. nih.govnih.gov However, the availability of comprehensive preclinical S-value datasets remains a limitation, and organ-level calculations assume a uniform distribution of activity, which may not always be accurate. nih.gov

Time-Activity Curve Generation in Preclinical Phantom and Animal Models

The generation of time-activity curves (TACs) is a fundamental step in preclinical dosimetry, providing essential data on the biodistribution and pharmacokinetics of an I-124 labeled radiopharmaceutical. iaea.org These curves plot the concentration of radioactivity in a specific organ or tissue over time. In preclinical settings, TACs are derived from either quantitative imaging studies or traditional biodistribution studies involving the harvesting of tissues from animal models at various time points. iaea.orgfrontiersin.org

Preclinical imaging using dedicated small-animal PET scanners allows for the non-invasive, dynamic acquisition of data from a single animal, reducing the number of animals required compared to ex vivo biodistribution studies. frontiersin.org For I-124, PET/CT imaging is often employed. researchgate.net A series of scans are taken at multiple time points following the administration of the I-124 labeled compound. researchgate.net For instance, a protocol might involve imaging at 4, 24, 48, and 72 hours post-injection to capture the uptake and clearance phases of the radiotracer. researchgate.net

Regions of interest (ROIs) are drawn on the co-registered anatomical images (from CT or MRI) to delineate specific organs or tumors. The activity concentration within these ROIs is then measured from the PET data at each time point to generate the TAC. researchgate.netnih.gov For example, in a study comparing different RNA-lipoplex systems for delivering the sodium-iodide-symporter (NIS) gene, researchers used small animal PET/MRI to quantify I-124 uptake in the spleen and lungs of mice, generating TACs to demonstrate the rapid increase of radioactivity in the target organs. nih.gov

The area under the time-activity curve is then calculated to determine the cumulated activity, which is a crucial parameter for absorbed dose calculations. researchgate.net These preclinical TACs, while valuable, provide an estimation, and human dosimetry must ultimately be confirmed in clinical trials. iaea.org

Time PointOrganActivity Concentration (Bq/mL)
4 hoursTumorX1
24 hoursTumorX2
48 hoursTumorX3
72 hoursTumorX4
4 hoursLiverY1
24 hoursLiverY2
48 hoursLiverY3
72 hoursLiverY4

Note: The values X1, X2, X3, X4 and Y1, Y2, Y3, Y4 are placeholders representing hypothetical measured activity concentrations.

Voxelized Phantoms and Computational Models for Dose Distribution Calculations

For more sophisticated and patient-specific dosimetry, voxel-based computational models are utilized. These models move beyond the limitations of standardized anthropomorphic phantoms, which assume uniform activity distribution within organs of defined geometries. researchgate.netnih.gov Voxelized phantoms are 3D representations of anatomy, often derived from high-resolution imaging modalities like CT or MRI, where the object is divided into a grid of small volume elements called voxels. nih.govmedcraveonline.com

In preclinical studies, micro-CT or micro-MRI scans of animals are used to create detailed, animal-specific voxelized phantoms. researchgate.net This allows for a more accurate representation of the animal's anatomy compared to stylized models. The activity distribution obtained from I-124 PET scans can then be mapped onto this voxelized phantom on a voxel-by-voxel basis. nih.gov This results in a "voxelized source," which reflects the heterogeneous distribution of the radiopharmaceutical within tissues and tumors. nih.gov

The combination of a voxelized anatomical model and a voxelized source distribution provides a highly detailed input for dose calculation algorithms. nih.gov This approach allows for the calculation of absorbed dose distributions at a high spatial resolution, enabling the identification of "hot" and "cold" spots within a tumor or organ. nih.gov

One common method involves applying the Medical Internal Radiation Dose (MIRD) formalism at the voxel level. nih.gov In this scheme, each voxel is treated as both a source and a target. The total absorbed dose to a target voxel is the sum of the doses from all source voxels. This requires the calculation of S-values (absorbed dose in a target region per unit of cumulated activity in a source region) for each voxel pair, often pre-calculated using Monte Carlo methods. nih.gov

Monte Carlo Simulations for Energy Deposition and Absorbed Dose Estimation

Monte Carlo (MC) simulation is considered the gold standard for radiation transport and dose calculation in nuclear medicine. unime.it It is a computational method that simulates the random paths and interactions of individual particles (photons, electrons, positrons) emitted from a radioactive source as they travel through matter. unime.itkoreascience.kr By simulating a large number of particle histories, MC methods can accurately estimate the energy deposited in each voxel of a computational phantom, thus providing a detailed 3D map of the absorbed dose. unime.itresearchgate.net

For I-124 dosimetry, MC simulations are particularly valuable due to the complex decay scheme of this isotope, which includes high-energy positrons and a significant fraction of gamma emissions. researchgate.netnih.govmdpi.com These simulations can accurately model the transport of these various radiations and their secondary particles, accounting for patient-specific tissue compositions and densities derived from CT data. unime.it

Several MC codes, such as Geant4 and MCNP, are used in preclinical dosimetry research. researchgate.netkoreascience.krnih.gov These platforms can be integrated with voxelized phantoms and activity maps from I-124 PET/CT studies to perform patient-specific or animal-specific dosimetry. nih.govresearchgate.net For example, a study on neuroblastoma used a Geant4-based MC method with voxelized phantoms derived from patient CT data and I-124 mIBG PET images to estimate organ and tumor absorbed doses for subsequent therapy with I-131 mIBG. researchgate.net

MC simulations can also be used to generate dose-point kernels or voxel-dose kernels, which describe the energy deposition around a point source or within a voxel. nih.govaustinpublishinggroup.com These kernels can then be convoluted with the 3D activity distribution from PET images to calculate the absorbed dose distribution. This approach can be computationally faster than direct MC simulation of the entire geometry. austinpublishinggroup.com

Simulation ParameterDescriptionTypical Value/Setting for I-124
MC Code Software used for simulationGeant4, MCNP
Phantom Anatomical modelVoxelized phantom from micro-CT
Source Distribution Activity mapVoxelized from I-124 PET data
Physics List Set of physical processes simulatedStandard electromagnetic physics
Cutoff Energy Minimum energy for particle tracking~1 keV for electrons, ~10 keV for photons
Number of Histories Number of simulated decaysSufficiently large for statistical accuracy

The accuracy of MC-based dosimetry platforms is often validated by comparing their calculations to published S-values and specific absorbed fractions for standard phantoms and radionuclides. nih.gov Research has shown that MC simulations can accurately calculate internal dosimetry at the voxel-level for a wide variety of radionuclides, including I-124. nih.gov

Preclinical Imaging Research Methodologies Utilizing Iodide Ion I 124

Positron Emission Tomography (PET) Imaging Principles for I-124

The use of I-124 in PET imaging requires careful consideration of its distinct physical properties. Unlike "pure" positron emitters, only about 23% of I-124 disintegrations result in positron emission. snmjournals.org A significant challenge arises from the fact that approximately half of these positron emissions occur in a cascade with a 602.7-keV prompt gamma photon. nih.gov PET scanners, designed to detect 511-keV annihilation photons, can mistakenly register a coincidence between one annihilation photon and a prompt gamma, creating spurious "cascade coincidences." nih.gov This phenomenon contributes to a background signal that can compromise quantitative accuracy if not properly corrected. nih.gov

The 4.2-day half-life of I-124 is a principal advantage, enabling longitudinal studies over several days. nih.govsnmjournals.org This allows for the investigation of slow and complex pharmacokinetic processes, which is often necessary for biologic drugs and drug delivery systems. nih.gov Research has demonstrated that high-quality numerical data appropriate for pharmacokinetic analysis can be obtained in experimental timeframes ranging from minutes for dynamic studies up to 10 days post-administration. nih.gov

To compensate for the low positron branching ratio and to improve count statistics, extended imaging times are often employed. researchgate.netnih.gov For instance, in comparative phantom studies, acquisition times for I-124 are often significantly longer than for radionuclides like fluorine-18 (B77423) (F-18) or gallium-68 (B1239309) (Ga-68). One study utilized a 10-minute acquisition time for I-124, compared to 2 minutes for F-18 and Ga-68, to achieve comparable image quality. nih.gov Another study involving patients with differentiated thyroid cancer performed scans at multiple time points, including 2, 24, 48, 72, and 96 hours after administration, to maximize the detection of metastases. nih.gov This research found that dual-time-point imaging, particularly at 48 and 72 or 96 hours, was superior to any single time point for lesion detection. nih.gov

Accurate image reconstruction is critical for quantitative I-124 PET and necessitates algorithms that can account for its unique decay physics. Iterative reconstruction methods, such as ordered subset expectation maximization (OSEM), are commonly used. nih.govnih.gov Studies have compared different algorithms, including the Fourier rebinning algorithm (FORE-2DFBP) and a 3D OSEM algorithm with maximum a posteriori probability (OSEM3D/MAP), finding that the latter can yield higher spatial resolution. nih.govacs.org

The performance of preclinical PET systems with I-124 is characterized by sensitivity and spatial resolution, both of which are impacted by the radionuclide's physical properties. The low positron branching ratio inherently reduces the sensitivity of I-124 PET imaging compared to isotopes with higher positron yields. nih.govnih.gov

Spatial resolution is degraded by the high energy and consequently long range of the positrons emitted by I-124. researchgate.netbiomedres.us The theoretical spatial resolution for I-124 in small animal PET is estimated at 2.9 mm, compared to 1.3 mm for F-18. biomedres.us Experimental studies using preclinical scanners have confirmed this difference. One study measured the resolution of I-124 at 1.7 mm (Full Width at Half Maximum, FWHM), which was significantly lower than the 0.9 mm and 1.0 mm achieved for F-18 and zirconium-89 (B1202518) (Zr-89), respectively, on the same system. biomedres.us Another investigation using a MicroPET P4 scanner found that resolution was also dependent on the reconstruction algorithm used. nih.govacs.org

Table 1: Comparison of Spatial Resolution (FWHM) for I-124 with Different Reconstruction Algorithms

Reconstruction AlgorithmTransaxial Resolution (FWHM)Axial Resolution (FWHM)
OSEM3D/MAP2.52 mm3.10 mm
FORE-2DFBP3.31 mm3.69 mm
Data from a study using a MicroPET P4 scanner. nih.govacs.org

The complex emissions of I-124, including the prompt gamma, contribute to increased scatter and noise levels, which can degrade image quality. The scatter fraction—the ratio of scattered events to total events—is notably higher for I-124 compared to purer positron emitters. acs.org In one study, the scatter fraction for I-124, which included both scatter and true coincidence gamma-ray background events, was measured at 46%, compared to 23% for F-18 under similar conditions. nih.gov

This increase in non-true coincidence events (scatter and randoms) negatively impacts the noise equivalent counts (NEC), a measure of image quality that relates the signal-to-noise ratio to the true, scatter, and random coincidence count rates. acs.org The deterioration of NEC for I-124 is significant when compared to a "pure" positron emitter. acs.org The noise level in the reconstructed image, often estimated as the ratio of the standard deviation to the average activity concentration in a region of interest, is also affected by the choice of reconstruction protocol. acs.org

Phantom Studies for System Characterization and Method Validation

Phantom studies are essential for characterizing the performance of PET systems and validating imaging methodologies for I-124. These studies use objects with known dimensions and activity concentrations to measure key performance parameters under controlled conditions. snmjournals.orgacs.org

Line source and cylindrical phantoms are standard tools for evaluating PET scanner performance with I-124. nih.govacs.org A line source, typically a thin capillary filled with the radionuclide, is used to measure spatial resolution by analyzing the line spread function in the resulting images. acs.orgresearchgate.net

Cylindrical phantoms, which often mimic the size of a laboratory animal, are used to measure a range of parameters. acs.org By filling the phantom with a uniform solution of I-124, researchers can assess system sensitivity, count-rate performance, scatter fraction, and noise. acs.org For example, count-rate performance is evaluated by measuring true, random, and scatter coincidences at various activity levels, which can be achieved by scanning the phantom repeatedly over time as the I-124 decays. acs.org Such studies have demonstrated a near-perfect linearity of the true coincidence count rate for I-124 at total activities up to 45 MBq. acs.org

Table 2: Summary of I-124 Performance Metrics from Phantom Studies

ParameterPhantom TypeMeasurementFinding
Spatial ResolutionLine SourceFWHM of line spread function2.52 mm (Transaxial) and 3.10 mm (Axial) with OSEM3D/MAP reconstruction. acs.org
SensitivityCylindricalTrue coincidence counts per second divided by activity in the field of view.Effective imager sensitivity of 1.7 cps/kBq in the linear range. acs.org
Count-Rate LinearityCylindricalTrue coincidence count rate at different activities.Near-perfect linearity up to 45 MBq. acs.org
Scatter FractionCylindricalRatio of scatter events to total events.46% (including prompt gamma background). nih.gov
Findings are based on studies using a MicroPET P4 scanner acs.org and a Gemini TF PET/CT. nih.gov

National Electrical Manufacturers Association (NEMA) Standard Performance Evaluations

The performance of PET scanners used in preclinical research with I-124 is often evaluated using standards set by the National Electrical Manufacturers Association (NEMA). These standards, such as NEMA NU 4-2008, provide a framework for assessing key performance parameters of small animal PET systems. biomedres.ussnmjournals.org

Evaluations typically measure parameters like spatial resolution, sensitivity, count-rate performance, and scatter fraction. nih.gov For I-124, a key consideration is its high positron energy, which can affect spatial resolution. biomedres.usacs.org Studies comparing I-124 to other isotopes like fluorine-18 (F-18) and zirconium-89 (Zr-89) have shown that the longer positron range of I-124 can result in lower spatial resolution. biomedres.us Reconstruction algorithms, such as 3D Tera-Tomo, are often employed to enhance image quality. biomedres.us

Table 1: Comparison of Physical Characteristics of PET Radionuclides

RadionuclideHalf-lifeMean Positron Energy (keV)Maximum Positron Range (mm)
Iodine-124 (I-124) 4.2 days8193.48
Fluorine-18 (F-18) 109.8 minutes2502.4
Zirconium-89 (Zr-89) 78.4 hours395.53.6

This table presents a comparison of the physical characteristics of I-124 with other commonly used PET radionuclides, highlighting differences that impact imaging performance.

Uniformity and Resolution Phantom Studies

Phantom studies are crucial for characterizing the imaging performance of PET systems with I-124. Uniformity phantoms, typically cylindrical and filled with a uniform solution of I-124, are used to assess the scanner's ability to produce a uniform image response across its field of view. acs.org

Resolution phantoms, which can include line sources or small, well-defined shapes, are used to measure the spatial resolution of the scanner. acs.orgnih.gov These studies have demonstrated that while I-124's high positron energy can degrade resolution compared to lower-energy positron emitters, modern preclinical PET scanners can still achieve satisfactory spatial resolution for many research applications. nih.gov For instance, one study reported a spatial resolution of 1.7 mm for I-124, compared to 0.9 mm for F-18 and 1.0 mm for Zr-89. biomedres.us

Assessment of Quantification Accuracy in Phantom Models

Quantitative accuracy is a critical aspect of preclinical PET imaging, as it allows for the measurement of radiotracer concentration in tissues. Phantom models are used to assess the quantification accuracy of PET scanners with I-124. These phantoms often contain inserts of various sizes filled with known concentrations of I-124 to mimic different tissue uptakes.

Studies have shown that factors such as the presence of prompt gamma photons in I-124 decay can impact image quality and quantification. biomedres.us Recovery coefficients (RCs), which measure the ratio of measured to true activity concentration, and spillover ratios (SORs), which quantify the effect of activity in adjacent regions, are key metrics evaluated in these phantom studies. biomedres.us Research has indicated a significant reduction in RCs for I-124 compared to F-18 and Zr-89. biomedres.us

Preclinical Pharmacokinetic and Pharmacodynamic Studies using I-124 Radiotracers

The 4.2-day half-life of I-124 makes it exceptionally well-suited for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, particularly for large molecules like antibodies that have slow distribution and clearance profiles. acs.orgnih.gov These studies are essential for understanding the in vivo behavior of novel radiotracers and therapeutic agents.

Preclinical PK studies with I-124 labeled compounds involve tracking their absorption, distribution, metabolism, and excretion over extended periods, often up to several days. acs.org This allows for the determination of key PK parameters such as uptake, retention, and clearance rates in various organs and tumors. nih.gov For example, studies with I-124 labeled CLR1404 in murine models of pediatric solid tumors have demonstrated selective uptake and prolonged retention in tumor tissues. bohrium.com Similarly, research comparing I-124-CLR124 with I-124-metaiodobenzylguanidine (I-124-MIBG) in a neuroblastoma model showed higher peak uptake for CLR124. nih.gov

In Vitro Research Applications of I-124

Cell Binding Assays and Receptor Specificity Studies

In vitro cell binding assays are fundamental in the early stages of radiopharmaceutical development to determine the affinity and specificity of a radiolabeled ligand for its target receptor. In these assays, cells expressing the target receptor are incubated with the I-124 labeled compound.

Competitive binding assays are often performed where a known, unlabeled ligand is used to compete with the I-124 radiotracer for receptor binding. nih.gov This helps to confirm the specificity of the binding. For instance, in the evaluation of [124I]IPAG for imaging Sigma-1 receptors, competitive inhibition studies were conducted using haloperidol (B65202) and unlabeled IPAG. nih.govnih.gov Such studies have demonstrated the specific binding of I-124 labeled tracers to their intended receptors. nih.gov

Investigation of Cellular Uptake and Retention Mechanisms

Understanding how I-124 labeled compounds are taken up and retained by cells is crucial for interpreting in vivo imaging data. In vitro studies using cell cultures are employed to investigate these mechanisms.

These studies can involve incubating cells with the I-124 radiotracer and measuring the radioactivity associated with the cells over time. acs.org To elucidate the uptake mechanism, various inhibitors of specific cellular transport pathways can be used. For example, blocking adsorptive-mediated endocytosis can help determine if this is the primary route of cellular entry. mdpi.com Studies with I-124 labeled agents have also investigated the retention of the radiolabel within cells, with some showing that a significant percentage of radioactivity can be retained for several days post-labeling. acs.org

Development of I-124 Labeled Radiotracers for Specific Molecular Targets in Preclinical Models

The development of radiotracers labeled with Iodine-124 (I-124) has significantly advanced preclinical imaging research, enabling the non-invasive study of specific molecular targets in vivo. The 4.2-day half-life of I-124 is particularly advantageous for tracking the slow pharmacokinetics of large molecules like monoclonal antibodies and for conducting longitudinal studies. nih.gov Preclinical research has focused on creating a diverse array of I-124 labeled compounds, from small molecules to large proteins, to visualize and quantify biological processes at the molecular level. mdpi.com

Small Molecule Radiotracers

Small molecules labeled with I-124 have been developed to target a range of specific biological markers, including receptors and transporters, in various disease models.

One area of investigation involves targeting receptors to understand their expression and function. For instance, m-[¹²⁴I]IPPM has been developed as a radiotracer for imaging delta-opioid receptors, with the goal of assessing functional receptor expression in vivo. nih.gov Another important application is the imaging of cancers that overexpress specific receptors. In an effort to develop new agents for detecting folate receptor-positive cancers, such as ovarian cancer, researchers synthesized and evaluated [¹²⁴I]-SIP-folate conjugates. nih.gov Preclinical studies in nude mice with human KB cell xenografts demonstrated significant tumor uptake of the radiotracer. nih.gov This uptake was effectively blocked by the co-injection of excess folic acid, confirming that the accumulation was a receptor-mediated process. nih.gov

Researchers have also targeted transporters and gene expression products. For imaging norepinephrine (B1679862) transporter (NET) function, [¹²⁴I]MIBG has been utilized in preclinical models of neuroblastoma and pheochromocytoma. nih.govmdpi.com In the realm of reporter gene imaging, [¹²⁴I]FIAU was developed to target cells expressing the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) gene. nih.gov Preclinical PET studies showed that [¹²⁴I]FIAU had a significantly higher accumulation in HSV1-tk expressing tumors compared to other tracers like [¹⁸F]FHPG, with imaging at later time points (24 hours) proving to be beneficial. nih.gov

The following table summarizes key findings from preclinical studies on specific I-124 labeled small molecule radiotracers.

Table 1: Preclinical Research on I-124 Labeled Small Molecule Radiotracers

Radiotracer Molecular Target Preclinical Model Key Research Findings
[¹²⁴I]FIAU Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) reporter gene Tumor models expressing HSV1-tk Showed clear accumulation in target tumors; demonstrated higher accumulation compared to the ¹⁸F-labeled equivalent. nih.gov
[¹²⁴I]-SIP-folate Folate Receptor Nude mice with human KB cell xenografts Demonstrated significant, receptor-mediated tumor uptake that could be blocked by excess folic acid. nih.gov
m-[¹²⁴I]IPPM Delta-Opioid Receptors Not specified in literature Developed to assess functional receptor expression. nih.gov
[¹²⁴I]MIBG Norepinephrine Transporter (NET) Models of neuroblastoma and pheochromocytoma Used for imaging NET function. nih.govmdpi.com

| ¹²⁴I-trametinib | MEK pathway (inferred) | BRAF and KRAS mutant cancer models | Higher uptake was observed in BRAF and KRAS mutant cancers compared to wild-type models. mdpi.com |

Antibody and Antibody Fragment Radiotracers

The longer half-life of I-124 makes it an attractive radionuclide for labeling monoclonal antibodies (mAbs) and their fragments, which typically have slow circulation and localization times. nih.gov This application, known as immunoPET, allows for the specific targeting of cell surface antigens. mdpi.com

A key molecular target in immuno-oncology is the Programmed Death-Ligand 1 (PD-L1). nih.gov Researchers have developed I-124 labeled versions of the anti-PD-L1 antibody durvalumab ([¹²⁴I]Durva) and its F(ab')₂ fragment ([¹²⁴I]Durva-F(ab')₂). nih.gov In a preclinical non-small cell lung cancer xenograft model, the smaller F(ab')₂ fragment demonstrated accelerated blood clearance compared to the full antibody. nih.gov This resulted in higher tumor-to-background ratios at earlier time points, allowing for clear tumor visualization as early as 4 hours post-injection, whereas the intact antibody required 24 hours. nih.gov While peak tumor uptake was similar, it occurred much earlier for the fragment (12 hours vs. 48 hours for the intact antibody), suggesting that antibody fragments can provide faster imaging results. nih.gov

The development of these large-molecule radiotracers is crucial for non-invasively evaluating the expression of therapeutic targets in tumors, which can aid in patient selection and therapy monitoring. nih.gov

The table below details the findings from a preclinical study comparing an I-124 labeled antibody to its fragment.

Table 2: Preclinical Research on an I-124 Labeled Antibody and its Fragment

Radiotracer Molecular Target Preclinical Model Key Research Findings
[¹²⁴I]Durva (intact mAb) Programmed Death-Ligand 1 (PD-L1) Non-small cell lung cancer xenograft (H460) Tumor was clearly distinguishable at 24 hours post-injection; peak tumor uptake occurred at 48 hours. nih.gov

| [¹²⁴I]Durva-F(ab')₂ (fragment) | Programmed Death-Ligand 1 (PD-L1) | Non-small cell lung cancer xenograft (H460) | Demonstrated faster blood clearance and higher tumor-to-background ratio; tumors showed excellent contrast at 4 hours; peak tumor uptake occurred at 12 hours. nih.gov |

Advanced Analytical and Quality Control Techniques for Iodide Ion I 124

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the quality control of I-124 solutions, providing powerful means to separate and quantify different iodine species and ensure high radiochemical purity.

Ion Chromatography (IC) for Iodide Ion Purity and Speciation

Ion chromatography (IC) is a principal method for assessing the chemical purity and speciation of I-124, particularly for the separation and quantification of iodide (I⁻) and its most common oxidative impurity, iodate (B108269) (IO₃⁻). google.comresearchgate.net The technique's ability to separate anionic species makes it ideal for this purpose. In the quality control of I-124 produced via the ¹²⁴Te(p,n)¹²⁴I reaction, IC is used to confirm that the final product is predominantly in the desired iodide form. google.comresearchgate.net

Research has demonstrated that single column ion chromatography can achieve excellent separation of iodate and iodide. google.com For instance, using an Allsep anion column with an eluent of 4 mM phthalic acid (pH 4.0), baseline separation was achieved, with retention volumes of 1.5 mL for iodate and 9.0 mL for iodide. google.com This method confirmed that over 99% of the distilled I-124 product was in the iodide form. google.com Another validated IC method for iodide assay uses a Metrosep A Supp 17 column, which allows for the simultaneous detection of iodide and other impurities like chloride and sulfate (B86663) using suppressed conductivity detection. metrohm.com The radiochemical purity determined by IC shows a stable product in the iodide form over a lifetime of weeks. researchgate.net

Table 1: Examples of Ion Chromatography (IC) Methods for Iodide Analysis

Column Type Eluent Detection Method Application Reference
Allsep Anion Column 4 mM Phthalic Acid (pH 4.0) Conductivity Separation of Iodide (I⁻) and Iodate (IO₃⁻) in I-124 product google.com
Metrosep A Supp 17 Not specified Suppressed Conductivity Iodide assay and impurity detection (chloride, sulfate) metrohm.com
Shodex IC I-524A 2.5 mM Phthalic Acid (pH 4.0) Conductivity and γ-detectors Quality control of ¹⁸F-Tetrafluoroborate, applicable to other radionuclides snmjournals.org

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the radiochemical purity (RCP) of I-124 and the various molecules it is used to label. snmjournals.orgiaea.org It is widely preferred over traditional methods like paper chromatography due to its superior resolution, reproducibility, and accuracy. iaea.org HPLC systems for radiochemical analysis are typically equipped with both a UV detector and a radioactivity detector (e.g., a shielded sodium iodide crystal), allowing for the simultaneous identification of non-radioactive standards and the quantification of radioactive peaks. snmjournals.orgomicsonline.org

The determination of RCP for nearly all PET biomarkers, including those labeled with I-124, relies on HPLC. snmjournals.org Studies have confirmed that the response of radiochemical detectors is linear over a wide range of product concentrations (e.g., 0.5-50 mCi/mL). snmjournals.org Reversed-phase columns, particularly C18, are commonly employed. omicsonline.orghuji.ac.il For example, the radiochemical purity of I-124 labeled compounds like ¹²⁴I-FIT-Mal has been determined to be greater than 95% using an Agilent 1200 HPLC system with a C18 column. acs.org Similarly, a novel I-124 labeled EGFR inhibitor was purified to 99% radiochemical purity using a C18 preparative column. huji.ac.il These methods ensure that the final radiolabeled product is free from unreacted ¹²⁴I-iodide and other radiochemical impurities. nih.gov

Table 2: HPLC Conditions for Radiochemical Purity (RCP) of I-124 Labeled Compounds

Compound HPLC System Column Mobile Phase Purity/Yield Reference
[¹²⁴I]dRFIB Not specified C₁₈ Cartridge Not specified 85% Radiochemical Yield nih.gov
[¹²⁴I]I-SHPP Not specified Sep-Pak C-18 Ethanol 45-65% Labeling Yield, >93% Purity nih.gov
¹²⁴I-FIT-Mal Agilent 1200 Not specified Not specified >95% Radiochemical Purity acs.org
¹²⁴I-labeled EGFR Inhibitor Not specified Reversed-phase C18 60% Acetate Buffer / 40% Acetonitrile 99% Radiochemical Purity huji.ac.il
¹²⁴I- solutions Waters 515 Alltech Lichrosorb RP-18 Not specified High Specific Activity omicsonline.orgresearchgate.net

Spectroscopic Techniques for Iodide Detection and Quantification

Spectroscopic methods offer rapid and sensitive means for the detection and quantification of the iodide ion. These techniques are based on the interaction of iodide with electromagnetic radiation and are valuable for both quality control and fundamental research.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and accessible technique for the quantification of iodide. nih.gov A common approach involves the oxidation of iodide (I⁻) to iodine (I₂), which then reacts with excess iodide to form the triiodide ion (I₃⁻). sapub.orgasianpubs.org The triiodide ion has two characteristic absorption peaks in the UV-Vis spectrum, found at approximately 288 nm and 352 nm, which can be used for quantification. sapub.org This method has been developed for determining iodate in salt, where the reaction of iodate with excess iodide in an acidic medium liberates the iodine measured. sapub.org

In the context of I-124 production, UV-Vis spectroscopy has been adapted for two critical quality control assays: the determination of specific activity and the quantification of trace Tellurium (IV) impurity. omicsonline.orgresearchgate.net Tellurium is the target material for I-124 production, and its concentration in the final product must be below regulatory limits. omicsonline.org A method using Nile Blue as a chromogenic agent allows for Te(IV) measurement at 580 nm. omicsonline.org Furthermore, UV-Vis can be used to determine the total iodine concentration, which, when compared with the radioactivity measured, yields the specific activity of the I-124 solution. omicsonline.orgresearchgate.net The absorbance peak for iodine at various concentrations is visible at 229 nm. spiedigitallibrary.org

Table 3: UV-Vis Spectroscopic Methods for Iodide and Related Species

Analyte Principle Wavelength (nm) Application Reference
Triiodide (I₃⁻) Reaction of Iodate with Iodide 288, 352 Quantification of Iodate/Iodine sapub.orgasianpubs.org
Iodine (I₂) Direct Absorption 229 Quantification of Iodine spiedigitallibrary.org
Tellurium (IV) Chromogenic reaction with Nile Blue 580 Impurity quantification in I-124 solutions omicsonline.org
Iodide (I⁻) Reaction with Selenium Nanoparticles (SeNPs) Red shift from 265 to 285 Detection of Iodide spiedigitallibrary.org

Time-Resolved Absorption Spectroscopy

Time-resolved absorption spectroscopy provides profound insights into the fundamental photophysical and photochemical properties of the iodide ion. While not a routine quality control technique, it is a powerful research tool for understanding the ultrafast dynamics that occur after the ion absorbs UV light. These studies typically use femtosecond laser pulses to excite the sample and probe the subsequent changes in absorption over very short timescales (picoseconds to nanoseconds). researchgate.netresearchgate.net

When an aqueous iodide solution is excited by UV light, an electron can be detached from the iodide ion, a process known as a charge-transfer-to-solvent (CTTS) transition. researchgate.net Time-resolved spectroscopy allows researchers to observe the fate of the resulting iodine atom and solvated electron. These species can recombine (geminate recombination) or separate and react with the surrounding solvent molecules. researchgate.net Studies have monitored these dynamics by probing the transient absorption of the solvated electron, for example at 700 nm. researchgate.net Related techniques, such as time-resolved photoelectron spectroscopy (TRPES), have been used on iodide-containing clusters to directly investigate electron transfer from the iodide to an adjacent molecule following photoexcitation. aip.orgaip.org These experiments provide a detailed picture of the initial steps of iodide photochemistry. rsc.org

Fluorescence Spectroscopy (including Nanoparticle-Based Sensing)

Fluorescence spectroscopy has emerged as a highly sensitive and selective method for iodide ion detection, largely driven by the development of novel nanomaterial-based fluorescent probes. rsc.orgrsc.org These sensors operate on principles such as fluorescence quenching or enhancement upon interaction with iodide ions. mdpi.comnih.gov The high surface area and tunable optical properties of nanoparticles make them excellent platforms for creating these sensors. rsc.orgrsc.org

A wide array of nanomaterials, including gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and various types of quantum dots (QDs) like carbon dots and graphene dots, have been engineered for iodide sensing. rsc.orgmdpi.com The detection mechanism often involves the strong affinity between the nanoparticle material (e.g., Ag⁺ or Au) and iodide ions. nih.govrsc.org For example, one common strategy uses fluorescent molecules, like fluorescein (B123965) isothiocyanate (FITC), attached to the surface of AuNPs. The fluorescence of FITC is initially quenched by the gold. When iodide is introduced, it preferentially binds to the AuNP surface, displacing the FITC molecules and restoring their fluorescence, providing a "turn-on" signal. rsc.org Other mechanisms include static quenching, where iodide binding to the nanoparticle creates a non-fluorescent complex, and Förster Resonance Energy Transfer (FRET). rsc.orgnih.gov These methods can achieve very low limits of detection (LOD), often in the nanomolar (nM) to low micromolar (µM) range, demonstrating their potential for trace iodide analysis. nih.govacs.orgresearchgate.netnih.gov

Table 4: Nanoparticle-Based Fluorescent Probes for Iodide Ion Detection

Probe Material Detection Mechanism Linear Range Limit of Detection (LOD) Reference
FITC-capped Gold Nanoparticles (AuNPs) Fluorescence Restoration Not specified 50 nM acs.orgresearchgate.net
AgFeS₂ Quantum Dots (QDs) Static Fluorescence Quenching 0 - 37.5 µM 0.99 µM nih.govmdpi.com
TPA-CDP (D-A Luminophore) Fluorescence Quenching 0 - 12 µM 4.43 µM mdpi.com
Chitosan-derived Carbon Dots (CQDs)/AuNPs Colorimetric/Absorbance Change 20 - 400 µM 2.3 µM mdpi.comresearchgate.net
FITC-AuNPs Fluorescence Turn-On Not specified 10.0 nM rsc.org
Nitrogen-doped Carbon Dots (NCDs-LM) Fluorescence-based Not specified 20 nM nih.gov

Raman Scattering

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed structural information about molecules. mdpi.com It has proven to be a valuable tool for identifying and quantifying iodide and related polyiodide species that may be present in I-124 solutions. rsc.orgnih.gov The technique is particularly advantageous for analyzing aqueous samples because water itself is a weak Raman scatterer. mdpi.com

Research has identified characteristic Raman shifts for various iodide species. In situ Raman spectroscopy can monitor the reversible formation and disappearance of triiodide (I₃⁻) and pentaiodide (I₅⁻) ions. nih.gov The symmetrical stretching mode of the I₃⁻ ion is consistently observed as an intense band around 110-111 cm⁻¹. nih.govresearchgate.net Other characteristic peaks include the asymmetrical stretching mode of I₃⁻ at 126 cm⁻¹ and a peak for I₅⁻ at approximately 165 cm⁻¹. nih.govresearchgate.net The ability to detect these species is crucial, as their presence can indicate degradation or unintended side reactions in an I-124 preparation.

Table 1: Characteristic Raman Shifts for Iodide Species
Iodide SpeciesVibrational ModeReported Raman Shift (cm⁻¹)Reference
Triiodide (I₃⁻)Symmetrical Stretch~111 nih.govresearchgate.net
Triiodide (I₃⁻)Asymmetrical Stretch~126 researchgate.net
Pentaiodide (I₅⁻)Stretching Frequency~165 nih.govresearchgate.net

Optical Sensing Platforms (e.g., Optodes, Colorimetric Assays)

Optical sensing platforms offer rapid, sensitive, and often low-cost methods for iodide detection. researchgate.net These techniques are typically based on changes in absorbance (colorimetric) or fluorescence upon interaction with the iodide ion. researchgate.net

Colorimetric Assays are a prominent type of optical sensor. nih.gov One innovative approach utilizes gold nanostars (GNSs) as probes. researchgate.netjfda-online.com In the presence of iodide ions, the GNSs undergo a morphological transformation to spherical nanoparticles, resulting in a distinct color change from greenish-blue to red. researchgate.net This method is highly sensitive, with a reported detection limit as low as 0.005 μM. researchgate.net Another strategy involves the iodine-mediated etching of gold nanorods (AuNRs) in a plasmonic enzyme-linked immunosorbent assay (ELISA). science.gov A simple and cost-effective colorimetric sensor has been developed using filter paper, which detects iodide based on a color change from colorless to yellowish-brown in the presence of 3,3′,5,5′-tetramethylbenzidine (TMB) and hydrogen peroxide, achieving a detection limit of 0.125 µM. mdpi.com

Optodes represent a significant technological advancement in this field, providing a practical and reliable alternative to some conventional analytical methods for ion detection. mdpi.com

Fluorescence-based sensors have also been extensively developed. These often employ nanomaterials where the fluorescence is quenched or enhanced by iodide through mechanisms such as photo-induced electron transfer (PET) or fluorescence resonance energy transfer (FRET). rsc.org

Table 2: Comparison of Optical Sensing Platforms for Iodide
Platform TypePrincipleKey FeaturesReported Detection LimitReference
Colorimetric (Gold Nanostars)Iodide-induced morphological change of nanostarsVisual color change (Greenish-blue to red)0.005 µM researchgate.net
Colorimetric (Paper-based)Oxidation of TMB catalyzed by H₂O₂ and IodideCost-effective, portable, visual color change0.125 µM mdpi.com
Fluorescence (Nanomaterials)Fluorescence quenching/enhancement via electron or energy transferHigh sensitivity and selectivityVaries by probe rsc.org

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) techniques are indispensable for the elemental and isotopic analysis of I-124, offering unparalleled sensitivity and specificity. osti.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is considered a gold standard for iodine determination in complex matrices due to its high accuracy, precision, and low detection limits. nih.gov While iodine has a relatively low ionization efficiency in argon plasma, ICP-MS still provides higher sensitivity than most traditional methods. chemrxiv.orgnih.gov A key challenge in the analysis of iodine isotopes is potential isobaric interference; for instance, ¹²⁹Xe can interfere with the detection of ¹²⁹I. osti.gov This necessitates robust sample preparation, often involving ion-exchange chromatography to separate iodine from interfering matrix components. osti.gov

For quantitative analysis, isotope dilution analysis (IDA) is a powerful approach. nih.gov This involves spiking the sample with a known amount of a different iodine isotope (e.g., ¹²⁹I) and measuring the resulting isotope ratio. nih.gov The presence of carbon in the sample matrix can enhance the iodine signal, which must be controlled for, often by adding a consistent amount of an organic solvent like 2-propanol to both samples and standards to stabilize the signal ratio. nih.gov

Secondary Ion Mass Spectrometry (SIMS)

SIMS is one of the most sensitive surface analytical techniques available for determining the elemental, isotopic, or molecular composition of solid surfaces. micro.org.auwikipedia.org In SIMS, a focused primary ion beam sputters material from a sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. wikipedia.org This method is capable of determining isotopic abundance (e.g., differentiating I-124 from other iodine isotopes like stable I-127) with high spatial resolution. osti.govacs.org

Time-of-Flight SIMS (TOF-SIMS) has been used qualitatively to map the distribution of iodine within biological tissues, such as thyroid follicles, demonstrating its power for micro-distributional analysis. nih.gov While capable of sub-ppb detection limits for elements with high electron affinity like iodine, accurate quantification requires the use of well-calibrated standards due to large variations in ionization probabilities between different materials. wikipedia.org

Table 3: Features of SIMS for Iodide Ion Analysis
FeatureDescriptionRelevance to I-124
High SensitivityDetection limits can reach parts-per-billion (ppb) to parts-per-million (ppm). wikipedia.orgEnables detection of trace-level isotopic impurities.
Isotopic AnalysisExcellent capability to separate and measure different isotopes of the same element. osti.govDirectly measures the isotopic purity of I-124.
Surface & Spatial ResolutionProvides chemical information from the top 1-2 nm of a surface and can achieve imaging resolution below 20 nm. wikipedia.orgacs.orgAllows for analysis of surface contamination and distribution in solid targets or labeled compounds.
Static & Dynamic ModesStatic SIMS analyzes the surface monolayer, while dynamic SIMS analyzes the bulk composition with depth. wikipedia.orgOffers versatility for both surface chemistry and depth profiling of impurities.

Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly sensitive and precise technique for measuring isotope ratios. wikipedia.org It is considered one of the most accurate mass spectrometric techniques for this purpose, although multi-collector ICP-MS is narrowing the performance gap. nf-itwg.org The method involves placing a chemically purified sample onto a metal filament, which is then heated under vacuum to create thermal ions. wikipedia.orgnf-itwg.org These ions are then accelerated and separated in a magnetic sector analyzer. wikipedia.org

A major advantage of TIMS is its high precision, with measurements for some isotope ratios achieving a precision of <0.05%. nf-itwg.orgthermofisher.com The technique produces a stable ion beam with a narrow energy spread, which contributes to its high precision and abundance sensitivity. thermofisher.comcarleton.edu For I-124 analysis, TIMS would require rigorous chemical separation of iodine from the sample matrix before analysis, as it is a single-element technique susceptible to interferences. nf-itwg.org However, for applications demanding the highest possible precision in isotopic ratio determination, TIMS remains a powerful option. carleton.edu

Nuclear Detection and Quantification Methods

The radioactivity of I-124 is the basis for its primary application and also provides the most direct method for its detection and quantification. mdpi.com

Positron Emission Tomography (PET) is the principal technique for the in vivo quantification of I-124 distributions. snmjournals.org I-124 decays via positron emission (~23% of the time) and electron capture. snmjournals.org The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected in coincidence by the PET scanner. This allows for the three-dimensional mapping and quantification of the radiotracer's concentration in the body. snmjournals.org

However, the quantification of I-124 with PET is challenging due to its complex decay scheme, which includes many high-energy gamma rays that are emitted in cascade with the positron. snmjournals.orgresearchgate.net These non-annihilation photons contribute to a high background of random and scattered events, which can degrade image resolution and quantitative accuracy. mdpi.com Despite these challenges, studies have demonstrated that with appropriate correction algorithms and scanner technology (e.g., those with BGO or BaF₂ detectors), accurate quantitative imaging with I-124 is feasible. snmjournals.orgresearchgate.net The 4.2-day half-life is particularly well-suited for studying pharmaceuticals with slow biological clearance, such as monoclonal antibodies. nih.gov

Table 4: Nuclear Properties of Iodine-124 for Detection
PropertyValueSignificance for Detection/Quantification
Half-life4.18 daysAllows for imaging of slow biological processes over several days. nih.govmdpi.com
Decay Modeβ+ (22.7%), Electron Capture (77.3%)The positron (β+) emission enables PET imaging. snmjournals.orgmdpi.com
Max. Positron Energy (Eβ+max)2.138 MeVHigher energy positrons travel further before annihilation, slightly limiting spatial resolution in PET. mdpi.com
Gamma EmissionsMultiple high-energy photons (e.g., 602.7 keV, 722.9 keV, 1691.0 keV)These create challenges for PET quantification due to increased background and random coincidences. snmjournals.org

Gamma Spectrometry for Radionuclidic Purity

Gamma spectrometry is an essential and widely used analytical method for determining the radionuclidic purity of I-124. nipne.ro This non-destructive technique allows for the identification and quantification of gamma-emitting radionuclidic impurities that may be present in the final product. The presence of such impurities can arise from nuclear reactions on isotopic impurities within the target material during production or from competing reaction channels on the target isotope itself. nih.gov

High-Purity Germanium (HPGe) detectors are the standard for this application due to their excellent energy resolution, which enables the separation and identification of gamma-ray peaks from various radionuclides, even when their energies are very close. nipne.ronist.gov The process involves acquiring a gamma-ray spectrum from the I-124 sample and analyzing the distinct photopeaks. Each gamma-emitting radionuclide has a unique signature of gamma-ray energies and intensities. By identifying the energies of the peaks in the spectrum, the impurities can be identified. The area under each photopeak is proportional to the activity of the corresponding radionuclide, allowing for quantification when the detector is properly calibrated for efficiency. nipne.ro

The production of I-124, commonly via the ¹²⁴Te(p,n)¹²⁴I or ¹²⁴Te(d,2n)¹²⁴I reactions, can lead to the co-production of other radioiodine isotopes if the tellurium target is not sufficiently enriched. mdpi.comosti.govakjournals.com Common impurities include I-123, I-125, I-126, and I-131. akjournals.com For instance, the presence of ¹²⁵Te in the target can lead to the formation of I-125. mdpi.com Regulatory agencies often set strict limits on the level of these impurities. akjournals.com For example, one study reported a requirement from the Swiss Regulatory Agency for the sum of activities of all by-product iodine radioisotopes to be less than 5% of the I-124 activity at the time of application. akjournals.com Gamma spectrometry is the primary tool to ensure compliance with these requirements. nih.gov

Research findings have detailed the typical impurity levels in I-124 batches. In one study using the ¹²⁴Te(d,2n)¹²⁴I reaction, it was shown that after a 45-hour decay period, the activity sum of impurities (¹²³I, ¹²⁵I, ¹²⁶I, ¹³⁰I, ¹³¹I) was less than 5% of the ¹²⁴I activity. akjournals.com Another study on I-124 produced via the ¹²⁴Te(p, n)¹²⁴I reaction found that 24 hours after production, the amount of I-123 was less than 1.5%, and I-125 was not detectable by gamma spectroscopy. nih.gov

Coincidence Counting Techniques

Coincidence counting techniques are fundamental for the absolute activity standardization of radionuclides like I-124. nist.gov I-124 has a complex decay scheme, which includes positron emission (β⁺) and electron capture, followed by the emission of prompt gamma rays. researchgate.netnih.gov The emitted positron annihilates with an electron to produce two 511 keV gamma photons, which are detected in coincidence. However, the nearly simultaneous emission of other gamma rays (most prominently at 603 keV) can lead to "false" or "prompt gamma" coincidences, where a 511 keV annihilation photon is detected coincidentally with a 603 keV gamma ray. nih.govresearchgate.net

These false coincidences create a background that can interfere with accurate quantification, particularly in Positron Emission Tomography (PET). nih.govresearchgate.net The effect can lead to an overestimation of activity and a reduction in image contrast and quantitative accuracy. researchgate.netsnmjournals.org Therefore, advanced coincidence counting methods are required to distinguish true annihilation events from these interfering signals.

Several methods are employed for the standardization of I-124 solutions:

4πβ-γ Coincidence Counting: This is a primary method for activity determination. A variation, live-timed anticoincidence (LTAC) counting, has been successfully used to establish a national standard for I-124 with a combined standard uncertainty of 1.2% (k=1). nist.gov

Triple-to-Double Coincidence Ratio (TDCR): This liquid scintillation-based method provides a means of determining activity without the need for an independent efficiency calibration. It has been used for confirmatory measurements of I-124 activity. nist.gov

Photon-Photon Coincidence Counting: This technique can be used for activity standardization and is particularly useful for quantifying long-lived impurities. For example, after the I-124 in a sample has significantly decayed, this method can determine the activity of the remaining I-125 impurity. nih.gov

Research on the count-rate performance of I-124 in PET systems highlights the challenges. Studies have measured the rates of true, random, and scatter coincidences across a range of I-124 activities. The results show that as the total activity increases, the rate of random and scatter coincidences rises, which can degrade the signal-to-noise ratio and impact quantitative analysis if not properly corrected. acs.org Linearity of the true coincidence count-rate has been observed up to a certain activity threshold (e.g., 44 MBq in one study), beyond which dead-time effects and pulse pile-up become significant. acs.org

Challenges and Future Directions in Iodide Ion I 124 Research

Overcoming Production Challenges and Enhancing Radionuclide Yields

The production of I-124 is a complex process that involves the bombardment of enriched target materials in a cyclotron. A significant challenge lies in maximizing the yield of I-124 while minimizing the co-production of isotopic impurities. nih.govnih.gov

The most common production route is the ¹²⁴Te(p,n)¹²⁴I reaction, which is favored for its ability to be performed on low-energy cyclotrons often available at medical centers. nih.govresearchgate.net However, this method generally results in lower yields compared to other potential reactions. nih.gov Alternative reactions, such as ¹²⁵Te(p,2n)¹²⁴I, offer the potential for significantly higher yields, sometimes up to five times greater. iaea.org However, these reactions require higher incident proton energies (at least 21 MeV), which are only achievable with medium-sized cyclotrons. iaea.org

Another critical factor is the thermal performance of the target material during irradiation. nih.gov Inadequate cooling can lead to the volatilization of the expensive tellurium target material. nih.gov To address this, various target plate support materials have been investigated, including nickel-electroplated copper, tungsten, and platinum-iridium alloys. nih.gov Furthermore, adding materials like aluminum oxide (Al₂O₃) to the tellurium dioxide (TeO₂) target can improve its thermal characteristics and binding to the target plate. nih.govresearchgate.net

Future efforts are focused on developing high-current TeO₂ targets and optimizing irradiation parameters to enhance yields. iaea.org The exploration of alternative production routes, such as those using antimony (Sb) targets with alpha particles, may also provide viable options for facilities with medium-sized cyclotrons. iaea.org

Table 1: Comparison of I-124 Production Reactions

Nuclear ReactionAdvantagesDisadvantages
¹²⁴Te(p,n)¹²⁴IHigh radionuclidic purity achievable after decay of impurities; feasible with low-energy cyclotrons. nih.govLower yields compared to other methods. nih.gov
¹²⁴Te(d,2n)¹²⁴IHistorically used, with established procedures. nih.govCan produce long-lived impurities that reduce purity over time. nih.gov
¹²⁵Te(p,2n)¹²⁴ISignificantly higher yields (up to 5-9 times) than the (p,n) reaction. nih.goviaea.orgRequires higher proton energies; can produce higher levels of long-lived impurities. nih.goviaea.org
¹²⁶Te(p,3n)¹²⁴IPotential for high yields. nih.govRequires even higher proton energies and results in more significant impurity levels. nih.gov
Sb(α,xn)¹²⁴IAlternative route for cyclotrons with alpha particle capabilities. nih.govMay require specific targetry and processing.

Strategies for Minimizing Radionuclidic Impurities and Optimizing Purity over Time

A major challenge in I-124 production is the presence of radionuclidic impurities, primarily other iodine isotopes. The choice of nuclear reaction and the isotopic enrichment of the target material are critical factors influencing the purity of the final I-124 product. nih.govmdpi.com

When using the common ¹²⁴Te(p,n)¹²⁴I reaction, a primary competing reaction is ¹²⁴Te(p,2n)¹²³I, which produces iodine-123 (I-123). nih.govmdpi.com Fortunately, I-123 has a much shorter half-life (13.2 hours) than I-124 (4.18 days), so its presence can be significantly reduced by allowing the crude product to decay overnight. nih.govmdpi.com

A more problematic impurity is iodine-125 (B85253) (I-125), which can be formed from the ¹²⁵Te isotope present in the enriched tellurium target via the ¹²⁵Te(p,n)¹²⁵I reaction. mdpi.com Since I-125 has a long half-life (59.4 days), it reduces the purity of the I-124 product over time. nih.govnih.gov Therefore, using highly enriched ¹²⁴Te target material (>99%) is crucial to minimize the formation of I-125. mdpi.com

Optimizing the proton beam energy is another key strategy. By carefully selecting the energy window for irradiation, the production of I-124 can be maximized while minimizing the cross-sections for reactions that produce unwanted impurities. nih.govnih.gov For instance, controlling the exit energy by using aluminum foils of specific thicknesses can help to achieve a balance between yield and purity. mdpi.com

Future strategies will continue to focus on the use of highly enriched target materials and the refinement of irradiation parameters. mdpi.comnih.gov The development of advanced target processing and purification techniques, such as improved dry distillation methods, will also be essential for ensuring high-purity I-124. researchgate.net

Advancements in I-124 Radiosynthetic Methodologies and Automation

The synthesis of I-124 labeled radiopharmaceuticals relies on well-established radioiodination chemistries, primarily electrophilic and nucleophilic substitution reactions. nih.gov However, challenges remain in adapting these methods for the small-scale concentrations and specific activity requirements of radiolabeling. nih.gov Early radioiodination methods often required harsh conditions, such as high temperatures or strong oxidizing agents, which could damage sensitive molecules. mdpi.com

Recent advancements have focused on developing milder radioiodination techniques, particularly those involving transition metals. mdpi.com These newer methods allow for the labeling of a wider range of organic compounds, including those with delicate functional groups. mdpi.com Both direct labeling methods, using oxidizing agents or enzymes, and indirect methods, employing prosthetic groups, are continuously being refined. nih.gov

Automation is a key future direction in I-124 radiochemistry. nih.govdntb.gov.ua Automated systems for the production and purification of I-124 are being developed to improve efficiency, consistency, and radiation safety, particularly for large-scale good manufacturing practice (GMP) production. nih.govdntb.gov.ua Microfluidic technologies are also emerging as a promising approach for the synthesis of radiotracers, offering the potential for faster reaction times and higher yields than conventional methods. rsc.org These systems can be automated to produce a variety of radiolabeled compounds with high precision. rsc.org

Development of Novel I-124 Labeled Radiopharmaceuticals for Preclinical Research

The long half-life of I-124 makes it particularly suitable for labeling large biomolecules like monoclonal antibodies (mAbs), which have slow circulation and tumor localization times. nih.govmdpi.com This has led to the development of numerous I-124 labeled radiopharmaceuticals for immuno-PET imaging in preclinical cancer research. nih.govresearchgate.net The goal of preclinical evaluation is to characterize the safety, efficacy, and quality of these new radiopharmaceuticals before they can be used in humans. iaea.org

A significant challenge in the development of these novel tracers is ensuring their stability in vivo. For instance, deiodination, the loss of the iodine label from the molecule, can occur through the action of intracellular enzymes. kcl.ac.uk This can lead to the uptake of free I-124 in the thyroid and stomach, creating a background signal that can interfere with imaging. acs.org To overcome this, researchers are exploring strategies such as coupling the I-124 to the cell surface rather than internalizing it. kcl.ac.uk

Future research will continue to focus on the design and synthesis of new I-124 labeled compounds for a wide range of applications beyond oncology, including tracking cell therapies and studying complex pharmacokinetic processes. kcl.ac.ukacs.org The development of theranostic pairs, where I-124 is used for diagnostic imaging and a therapeutic radioisotope like iodine-131 (B157037) is used for treatment, is another active area of research. rsc.org

Table 2: Examples of Preclinical Research with Novel I-124 Labeled Radiopharmaceuticals

Radiopharmaceutical TypeResearch FocusKey Findings
¹²⁴I-labeled Monoclonal AntibodiesImmuno-PET imaging of various cancers. nih.govresearchgate.netHigh specificity and affinity for tumor receptors, enabling targeted imaging. nih.govmdpi.com
¹²⁴I-FIT-(PhS)₂MalIn vivo cell tracking. kcl.ac.ukacs.orgCan dynamically track cell migration over a clinically relevant timeframe with good retention of the label. kcl.ac.ukacs.org
¹²⁴I-labeled ProteinsPharmacokinetic studies of novel therapies. acs.orgSuitable for long-term studies of drugs based on large biomolecules and delivery systems. acs.org

Innovations in I-124 PET Imaging Hardware and Reconstruction Algorithms

The physical characteristics of I-124 present unique challenges for PET imaging. Its high-energy positrons have a long range in tissue before annihilation, which can degrade spatial resolution. biomedres.us Additionally, the decay of I-124 produces a high percentage of cascade gamma photons, which can increase background noise and negatively impact image quality. mdpi.com

To address these challenges, there have been significant innovations in PET hardware. The development of new scintillator materials, such as lutetium-based crystals like LYSO, has improved the light output and timing characteristics of PET detectors. nih.goveanm.org This has led to better energy and spatial resolution. spiedigitallibrary.org The introduction of time-of-flight (TOF) technology, which measures the time difference between the arrival of the two annihilation photons, has further improved the localization of the annihilation event, enhancing image clarity. eanm.orgspiedigitallibrary.org

Advances in image reconstruction algorithms are also crucial for improving I-124 PET images. Iterative reconstruction algorithms, such as ordered subsets expectation maximization (OSEM), are now standard and provide better image quality compared to older methods like filtered back-projection (FBP). biomedres.useanm.org Newer algorithms, like the Bayesian penalized likelihood (BPL) reconstruction algorithm, have been shown to further improve spatial resolution and sensitivity, aiding in the detection of small lesions. nih.gov

Future directions in hardware include the development of total-body PET scanners, which can detect significantly more events, and continued improvements in detector technology and timing resolution. nih.gov The ongoing refinement of reconstruction algorithms will also be critical for realizing the full potential of these advanced imaging systems. nih.gov

Integration of I-124 PET with Other Imaging Modalities (e.g., PET/CT, PET/MRI in preclinical context)

The integration of I-124 PET with anatomical imaging modalities like computed tomography (CT) and magnetic resonance imaging (MRI) in a preclinical setting has become an invaluable tool. researchgate.net PET/CT, in particular, combines the functional information from PET with the high-resolution anatomical detail from CT, allowing for more precise localization and characterization of radiotracer uptake. mdpi.com

In preclinical studies, PET/CT with I-124 has been used to evaluate thyroid physiology and dosimetry in animal models, providing insights that can be translated to clinical applications. mdpi.com The co-registration of PET and CT images is essential for accurate quantification and for understanding the relationship between radiotracer distribution and underlying anatomy. mdpi.com

The combination of PET with MRI (PET/MRI) is a more recent development that offers the advantage of superior soft-tissue contrast from MRI without the additional ionizing radiation from CT. This is particularly beneficial for certain applications, such as brain imaging. spiedigitallibrary.org

A key challenge in multimodal imaging is managing motion artifacts, especially in longer scans required for I-124. eanm.org Respiratory and cardiac motion can lead to misregistration between the PET and anatomical images, affecting the accuracy of the final fused image. eanm.org

Future directions will involve the further development and refinement of PET/MRI systems for preclinical research. Additionally, the development of software and algorithms to correct for motion and to accurately fuse the data from different modalities will be critical for maximizing the benefits of integrated imaging. researchgate.net The ability to perform simultaneous multi-isotope imaging, for instance, imaging I-124 and another PET tracer at the same time, is also an exciting area of future development. rheniumbio.co.il

Computational Modeling and Simulation for Optimized I-124 Applications

Computational modeling and simulation are becoming increasingly important tools for optimizing the use of I-124 in various applications. routledge.comtechscience.com These techniques can be used to model and predict the behavior of complex systems, from the production of the radionuclide to its interaction with biological systems. mdpi.comuoc.edu

In the context of I-124 production, modeling can be used to simulate the nuclear reactions in the cyclotron target, helping to optimize irradiation parameters to maximize yield and minimize impurities. researchgate.net This can reduce the need for costly and time-consuming experimental optimization.

For imaging applications, simulation can be used to model the performance of PET scanners and to develop and test new image reconstruction algorithms. uoc.edu By simulating the entire imaging process, from positron emission to detection and image formation, researchers can better understand the factors that limit image quality and develop strategies to overcome them. uoc.edu

Furthermore, computational models can be used to simulate the pharmacokinetics of I-124 labeled radiopharmaceuticals in the body, helping to predict their distribution and uptake in different organs and tissues. researchgate.net This can aid in the design of new tracers and in the planning of imaging studies.

The future of computational modeling in I-124 research will likely involve the integration of artificial intelligence and machine learning techniques. mdpi.com These advanced computational methods could be used to analyze large datasets from imaging studies, identify patterns that are not apparent to human observers, and develop predictive models for a wide range of applications. mdpi.com

Q & A

Q. How can the half-life of I-124 be experimentally determined for quantitative studies?

The half-life of I-124 (4.18 days) can be calculated using decay data from sequential activity measurements. For example, students in physics exams analyzed time-activity curves from experimental setups, applying the formula T1/2=ln2λT_{1/2} = \frac{\ln 2}{\lambda}, where λ\lambda is the decay constant derived from slope analysis of semi-log plots of activity vs. time. Proper dead-time correction and background subtraction are critical for accuracy .

Q. What methodological considerations are essential for radiolabeling viral capsids with I-124?

The Iodogen and Bolton-Hunter methods are common for covalent labeling. Key parameters include:

  • Labeling efficiency : Calculated as (Total bound I-124 atoms)/(Viral particles)\text{(Total bound I-124 atoms)} / \text{(Viral particles)}.
  • Activity retention : Optimized by adjusting reaction pH, iodide concentration, and purification steps (e.g., size-exclusion chromatography). For AAV capsids, Iodogen yielded 13.36 I-124 atoms per particle vs. 3.17 with Bolton-Hunter, highlighting method-dependent variability .

Q. Why is I-124 preferred over I-123 for pre-therapeutic dosimetry in thyroid cancer?

I-124’s longer half-life (4.18 days vs. 13.2 hours for I-123) allows longitudinal tracking of iodine-avid lesions, critical for slow metabolic processes. PET/CT with I-124 provides higher spatial resolution than gamma scintigraphy with I-123, enabling accurate tumor volume quantification. However, its limited positron abundance (22.9%) requires longer imaging times .

Q. How do researchers address the logistical challenges of sourcing I-124 for clinical trials?

In regions like the UK, where I-124 sodium iodide is not commercially available, pragmatic alternatives (e.g., I-123) may be used despite I-124’s theoretical advantages. Trial design must account for differences in isotope pharmacokinetics and imaging protocols, as no clinical comparator studies exist .

Advanced Research Questions

Q. What corrections are required for accurate quantitative PET imaging with I-124?

I-124’s complex decay schema (602 keV prompt gamma cascades and low positron abundance) introduces spurious coincidences and background noise. Corrections include:

  • Gamma-phase correction : To reduce high-energy gamma interference.
  • Dead-time correction : Adjusts for detector saturation during high-count-rate acquisitions. Phantom studies show spatial resolution degradation (~1 mm vs. F-18) but confirm linearity in activity quantification up to 22 cm field-of-view .

Q. How can I-124-labeled antibodies improve dosimetry in radioimmunotherapy?

Antibodies like 3F8 or CC49 labeled with I-124 enable PET-based tumor targeting and pharmacokinetic modeling. Key steps:

  • Biodistribution analysis : Serial PET scans track antibody clearance (e.g., renal vs. phagocytic systems).
  • Dose estimation : Absorbed dose calculations integrate time-activity curves from tumors and critical organs (e.g., bone marrow). Preclinical studies in rats show <10% error between PET-derived and ex vivo tumor activity measurements .

Q. What are the challenges in designing pediatric I-124 dosimetry studies for thyroid cancer?

Pediatric applications require ultra-low activity protocols to minimize radiation exposure while maintaining imaging fidelity. Case studies demonstrate:

  • Concordance validation : I-124 pre-therapy scans must align with post-I-131 therapy scans to avoid "tissue stunning" artifacts.
  • Ethical constraints : Balancing diagnostic accuracy with radiation sensitivity in children demands stringent activity optimization (e.g., <5 mCi) .

Q. How do pharmacokinetic properties of I-124-labeled therapeutics (e.g., bevacizumab) influence experimental design?

Comparative studies using I-124-bevacizumab, -ranibizumab, and -aflibercept require:

  • Serial PET/CT imaging : To measure TmaxT_{\text{max}}, CmaxC_{\text{max}}, and AUC differences.
  • Compartmental modeling : To distinguish intravitreal retention (bevacizumab: longest) vs. systemic clearance pathways (renal vs. phagocytic). Statistical significance (P<0.05P < 0.05) is achieved by adjusting for multiple comparisons (e.g., Bonferroni correction) .

Q. What strategies optimize I-124-based theranostics in viral gene therapy studies?

Chimeric viruses (e.g., CF33-hNIS) labeled with I-124 enable PET-guided monitoring of viral replication and synergy with I-131 therapy. Methodological steps:

  • Tumor tropism validation : Track I-124 uptake in bilateral tumors post-injection.
  • Dose escalation : Correlate viral PFU counts with I-124 signal intensity for efficacy thresholds .

Q. How can I-124 improve hypoxia imaging compared to traditional agents like FMISO?

Iodo-azomycin-galactoside (IAZG), labeled with I-124, targets hypoxic tumor regions with higher specificity. Key advantages:

  • Longer imaging window : 4-day half-life allows delayed imaging post-injection.
  • Quantitative thresholds : PET-derived tumor-to-background ratios >1.5 indicate hypoxia.
    Comparative studies with F-18-FMISO are needed to validate sensitivity in heterogeneous tumors .

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